4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7/h1-4,9H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZXELLVAZIFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366972 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-92-7 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway, presents available physicochemical data, and discusses the potential biological significance of this molecule within the broader context of indazole-based therapeutic agents.
Synthesis
The synthesis of this compound is achieved through a two-step process commencing from commercially available starting materials. The initial step involves the formation of the core tetrahydroindazole ring system, followed by the conversion of a carboxylate functional group into the desired carbohydrazide.
Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
The precursor, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, is synthesized from cyclohexanone. While multiple synthetic routes exist, a common method involves the reaction of cyclohexanone with a glyoxylate derivative followed by cyclization with hydrazine.
Synthesis of this compound
The target compound is synthesized by the hydrazinolysis of the corresponding ethyl ester. This reaction involves the treatment of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with hydrazine hydrate in a suitable solvent, typically ethanol, under reflux conditions.[1]
Experimental Protocol:
A solution of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1 equivalent) in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is heated to reflux and maintained at this temperature for a period of 4 to 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified, typically by recrystallization, to yield this compound.
Synthetic Workflow:
Caption: Synthetic route to this compound.
Characterization
While a detailed experimental characterization of this compound is not extensively reported in the available literature, its physicochemical properties can be inferred from its precursors and related indazole derivatives.
Table 1: Physicochemical Data of this compound and its Precursor
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C₁₀H₁₄N₂O₂ | 194.23 | 4492-02-8 |
| This compound | C₈H₁₂N₄O | 180.21 | 90434-92-7 |
-
¹H NMR Spectroscopy: To confirm the presence and connectivity of protons in the tetrahydroindazole ring and the carbohydrazide moiety.
-
¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.
-
IR Spectroscopy: To detect the characteristic vibrational frequencies of functional groups such as N-H (amine and amide), C=O (amide), and C=N bonds.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.
For reference, the spectral data for a related compound, 1H-indazole-3-carbohydrazide , is presented in Table 2.
Table 2: Spectral Data for 1H-Indazole-3-carbohydrazide Derivatives
| Derivative | ¹H NMR (DMSO-d₆, δ ppm) | IR (KBr, νₘₐₓ cm⁻¹) | MS (m/z) | Reference |
| N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide | 7.28 (t, 1H), 7.44 (t, 1H), 7.65 (m, 3H), 7.99 (d, 2H), 8.12 (d, 1H), 10.45 (s, 1H), 10.52 (s, 1H), 13.9 (s, 1H) | 3366, 3227, 1614, 1568, 1483, 1238, 741 | 314.82, 315.82 (M+H)⁺ | [2] |
| N'-(6-chloronicotinoyl)-1H-indazole-3-carbohydrazide | 7.28 (t, 1H), 7.44 (t, 1H), 7.65-7.77 (m, 2H), 8.13 (d, 1H), 8.35 (dd, 1H), 8.95 (s, 1H), 10.5 (s, 1H), 10.8 (s, 1H), 13.9 (s, 1H) | 3251, 3148, 1674, 1647, 1588, 1456, 1246 | 316.32, 317.22 (M+H)⁺ | [2] |
Biological Context and Potential Applications
Indazole-containing compounds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. These activities include anti-inflammatory, antitumor, and antimicrobial properties.
The carbohydrazide moiety in the target molecule serves as a versatile pharmacophore and a synthetic handle for the generation of diverse derivatives, such as hydrazones, which have been explored for their therapeutic potential.
While specific biological targets for this compound have not been explicitly identified in the reviewed literature, the indazole scaffold is a known component of various kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Therefore, it is plausible that this compound and its derivatives could exhibit inhibitory activity against certain kinases.
Potential Signaling Pathway Inhibition:
Caption: Generalized kinase signaling pathway potentially inhibited by indazole derivatives.
References
A Technical Guide to 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indazole core, fused with a cyclohexyl moiety, and the reactive carbohydrazide group make it a versatile intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and a discussion of its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
Physicochemical Properties
While this compound is a commercially available compound, detailed experimental data on some of its physicochemical properties are not extensively reported in peer-reviewed literature, likely due to its primary role as a synthetic intermediate. The available data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₄O | [1][2] |
| Molecular Weight | 180.21 g/mol | [1][2] |
| CAS Number | 90434-92-7 | [1][2] |
| Melting Point | 176-179 °C | [3] |
| Predicted Density | 1.331±0.06 g/cm³ | [3] |
| Appearance | White solid | [1] |
| Storage Conditions | 2-8°C, sealed, dry, light-proof | [3] |
Synthesis and Experimental Protocols
The most common and direct method for the synthesis of this compound involves the hydrazinolysis of its corresponding ethyl ester.
Experimental Protocol: Synthesis from Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
This protocol is adapted from a general procedure described for the synthesis of related hydrazides[1].
Materials:
-
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
-
Hydrazine hydrate (excess)
-
Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
A solution of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
An excess of hydrazine hydrate (e.g., 7 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained for 24 hours.
-
After the reaction is complete, the ethanol is removed by evaporation under reduced pressure.
-
The resulting precipitate is collected by filtration.
-
The solid is washed with ethyl acetate and water to remove impurities.
-
The final product, this compound, is obtained as a white solid. A yield of 64% has been reported for a similar process[1].
Applications in Drug Discovery
The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of a diverse range of bioactive compounds. The carbohydrazide moiety is a key functional group that readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which are themselves a class of compounds with significant pharmacological interest.
Role as a Precursor for Bioactive Molecules
The general workflow for utilizing this compound in drug discovery is outlined below. The initial synthesis of the carbohydrazide is followed by its reaction with various aldehydes or ketones to generate a library of hydrazone derivatives. These derivatives can then be screened for biological activity.
Kinase Inhibitors
The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors[5][6]. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of 4,5,6,7-tetrahydro-1H-indazole have been investigated as potential kinase inhibitors[6][7]. The carbohydrazide functional group can be modified to introduce various substituents that can interact with the ATP-binding site of kinases.
Antimicrobial Agents
Hydrazones derived from various carbohydrazides are known to possess a broad spectrum of antimicrobial activities[7]. The reaction of this compound with different aromatic or heterocyclic aldehydes can lead to the generation of novel hydrazones with potential antibacterial and antifungal properties. The indazole nucleus itself contributes to the overall biological activity of these derivatives.
Signaling Pathways of Indazole Derivatives
While specific signaling pathway modulation by this compound has not been documented, its derivatives are known to target key signaling pathways implicated in cancer and other diseases. For instance, many indazole-based kinase inhibitors target pathways involving receptor tyrosine kinases (RTKs), serine/threonine kinases, and cycline-dependent kinases (CDKs), which are central to cell cycle progression, proliferation, and survival.
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its carbohydrazide moiety allow for the facile generation of diverse libraries of compounds. While the physicochemical and biological properties of the parent compound itself are not extensively detailed in the literature, its utility as a scaffold for the development of potent kinase inhibitors and antimicrobial agents is well-recognized. Further exploration of derivatives based on this core structure holds significant promise for the discovery of novel therapeutic agents.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 90434-92-7 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
Technical Guide: Spectroscopic and Synthetic Profile of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. This molecule is of interest to medicinal chemists and drug discovery professionals as a versatile intermediate in the synthesis of various bioactive molecules, particularly kinase inhibitors and neuroactive agents.
Spectroscopic Data
Predicted Spectroscopic Characteristics
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the four methylene groups (-CH₂-) of the tetrahydro-indazole ring, likely appearing as multiplets in the aliphatic region. Protons of the N-H groups (indazole NH and hydrazide -NHNH₂) would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. |
| ¹³C NMR | Resonances for the four distinct methylene carbons of the saturated ring. Signals for the carbons of the indazole core, including the C=N and C-C bonds within the pyrazole ring, and a downfield signal for the carbonyl carbon of the hydrazide group. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching of the indazole and hydrazide groups. A strong absorption band for the C=O (amide I) stretching of the carbohydrazide. C-H stretching and bending vibrations for the aliphatic methylene groups. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₈H₁₂N₄O). Fragmentation patterns would likely involve the loss of the hydrazide moiety and cleavage of the tetrahydro-indazole ring. |
Synthesis of this compound
The primary synthetic route to this compound involves the hydrazinolysis of the corresponding ethyl ester, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.
Experimental Protocol
A general and effective procedure for the synthesis is described in patent literature[1]. The following protocol is adapted from this source.
Materials:
-
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
A mixture of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 equivalent) and an excess of hydrazine hydrate (approximately 7.0 equivalents) is prepared in ethanol.
-
The reaction mixture is heated to reflux and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the ethanol is removed under reduced pressure (rotary evaporation).
-
The resulting precipitate is collected by filtration.
-
The collected solid is washed sequentially with ethyl acetate and water to remove unreacted starting materials and impurities.
-
The final product, this compound, is obtained as a solid. The reported yield for this reaction is approximately 64%[1].
DOT Script of the Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Logical Relationship of Spectroscopic Analysis
The characterization of the synthesized this compound would follow a logical workflow to confirm its structure and purity.
DOT Script of the Analytical Workflow:
Caption: Logical workflow for the spectroscopic analysis of the synthesized compound.
Conclusion
This compound serves as a valuable building block in medicinal chemistry. While detailed, publicly available spectroscopic data remains to be published in peer-reviewed journals, its synthesis is achievable through a straightforward hydrazinolysis of the corresponding ethyl ester. This guide provides the currently available information to support researchers in the synthesis and potential characterization of this compound. It is recommended that any newly synthesized batch of this compound be thoroughly characterized using modern spectroscopic techniques to confirm its identity and purity.
References
Crystal Structure Analysis of 4,5,6,7-Tetrahydro-1H-Indazole Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Derivatives of 4,5,6,7-tetrahydro-1H-indazole represent a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. Their unique structural features and diverse biological activities have positioned them as promising scaffolds for the development of novel therapeutics. This technical guide provides an in-depth analysis of the crystal structures of these derivatives, offering valuable insights for researchers, scientists, and professionals involved in drug development. Understanding the three-dimensional arrangement of atoms in these molecules is paramount for structure-activity relationship (SAR) studies, lead optimization, and the rational design of more potent and selective drug candidates. This document outlines the experimental protocols for their synthesis and crystallographic analysis and explores their interaction with key biological targets, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.
Data Presentation: Crystallographic Data of Selected Derivatives
The following tables summarize the key crystallographic data for two exemplary 4,5,6,7-tetrahydro-1H-indazole derivatives, providing a basis for structural comparison.
Table 1: Crystal Data and Structure Refinement for (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one [1][2]
| Parameter | Value |
| Empirical formula | C₂₀H₁₅ClN₂O |
| Formula weight | 334.79 |
| Temperature (K) | 293 |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 30.4808 (16) |
| b (Å) | 8.6604 (5) |
| c (Å) | 13.0789 (7) |
| β (°) | 115.071 (2) |
| Volume (ų) | 3358.4 (3) |
| Z | 8 |
| Density (calculated) (Mg/m³) | 1.324 |
| Absorption coefficient (mm⁻¹) | 0.23 |
| F(000) | 1392 |
| Theta range for data collection (°) | 3.2 to 25.5 |
| Final R indices [I>2sigma(I)] | R₁ = 0.053, wR₂ = 0.149 |
| R indices (all data) | R₁ = 0.081, wR₂ = 0.171 |
Table 2: Crystal Data and Structure Refinement for (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one [3]
| Parameter | Value |
| Empirical formula | C₂₁H₁₈N₂O |
| Formula weight | 314.38 |
| Temperature (K) | 293 |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 30.843 (3) |
| b (Å) | 8.7177 (5) |
| c (Å) | 13.0031 (10) |
| β (°) | 115.348 (3) |
| Volume (ų) | 3158.4 (5) |
| Z | 8 |
| Density (calculated) (Mg/m³) | 1.321 |
| Absorption coefficient (mm⁻¹) | 0.08 |
| F(000) | 1328 |
| Theta range for data collection (°) | 2.9 to 25.5 |
| Final R indices [I>2sigma(I)] | R₁ = 0.049, wR₂ = 0.133 |
| R indices (all data) | R₁ = 0.078, wR₂ = 0.151 |
Experimental Protocols
This section details the methodologies for the synthesis and crystal structure determination of 4,5,6,7-tetrahydro-1H-indazole derivatives, based on reported procedures.
Synthesis and Crystallization
The synthesis of the title compounds generally involves a Claisen-Schmidt condensation reaction.
Synthesis of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one:
A mixture of 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1 mmol) and 4-chlorobenzaldehyde (1 mmol) is dissolved in ethanol.[1][4] To this solution, sodium hydroxide is added, and the resulting mixture is stirred at room temperature for one hour.[1][4] The precipitate of (E)-5-(4-chlorobenzylidene)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is then filtered off.[1][4] Colorless crystals suitable for X-ray diffraction are obtained by recrystallization from ethanol.[1][4]
Synthesis of (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one:
1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1 mmol) and 4-methylbenzaldehyde (1 mmol) are dissolved in ethanol, followed by the addition of alcoholic sodium hydroxide.[3] The mixture is stirred at room temperature for one hour, leading to the formation of a precipitate.[3] The product, (E)-5-(4-methylbenzylidene)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, is filtered, dried, and recrystallized from ethanol to yield crystals suitable for analysis.[3]
X-ray Crystallography
The determination of the crystal structure is a critical step in understanding the molecular geometry and intermolecular interactions.
Data Collection:
Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The data collection is typically performed at room temperature (293 K).
Structure Solution and Refinement:
The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
The following workflow illustrates the general process of crystal structure determination.
Signaling Pathway Inhibition
Derivatives of 4,5,6,7-tetrahydro-1H-indazole have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5] One of the critical pathways targeted by these compounds is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6]
The JAK/STAT signaling cascade is initiated by the binding of cytokines to their specific receptors on the cell surface.[7] This binding event leads to the dimerization of the receptor and the subsequent activation of associated JAKs through trans-phosphorylation.[7] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[7] Upon recruitment to the receptor, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and immune responses.[7]
Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[8][9] Tetrahydro-1H-indazole derivatives can act as ATP-competitive inhibitors of JAKs, blocking the phosphorylation cascade and subsequent downstream signaling.
The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by 4,5,6,7-tetrahydro-1H-indazole derivatives.
The crystal structure analysis of 4,5,6,7-tetrahydro-1H-indazole derivatives provides invaluable information for the design and development of novel therapeutic agents. The detailed structural data, coupled with a clear understanding of their synthesis and biological mechanism of action, empowers drug development professionals to optimize these promising scaffolds for enhanced efficacy and selectivity. The ability of these compounds to inhibit key signaling pathways, such as the JAK/STAT cascade, highlights their potential in treating a range of diseases, including cancer and inflammatory disorders. Further exploration of the vast chemical space around the tetrahydro-1H-indazole core is warranted to unlock its full therapeutic potential.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | RUO [benchchem.com]
- 6. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule drug discovery targeting the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Novel Tetrahydro-1H-indazole-3-carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of novel tetrahydro-1H-indazole-3-carbohydrazide derivatives. The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] This guide focuses on the specific subset of tetrahydro-1H-indazole-3-carbohydrazides, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing critical workflows and biological pathways.
Synthesis of Tetrahydro-1H-indazole-3-carbohydrazide Derivatives
The core structure, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, serves as a crucial intermediate for the synthesis of a diverse library of derivatives. The general synthetic pathway typically begins with the esterification of a commercially available starting material, followed by hydrazinolysis to yield the carbohydrazide intermediate. This intermediate can then be coupled with various aromatic or heterocyclic acids, aldehydes, or other electrophiles to produce the final target compounds.[2][3]
A representative synthetic workflow is illustrated below.
Biological Activities
Derivatives of the indazole carbohydrazide scaffold have been evaluated for a range of biological activities. The introduction of various substituents allows for the modulation of potency and selectivity against different biological targets.
Numerous indazole derivatives have demonstrated significant antitumor activity against a panel of human cancer cell lines.[4] While specific data for tetrahydro-1H-indazole-3-carbohydrazide derivatives is emerging, closely related 1H-indazole-3-amine and other indazole analogs show potent cytotoxic effects, often through the induction of apoptosis.[5][6] For instance, certain derivatives have been shown to inhibit the proliferation of chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (HepG2) cell lines.[4]
One prominent derivative, compound 6o (an 1H-indazole-3-amine derivative), exhibited a potent inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed high selectivity over normal HEK-293 cells (IC50 = 33.2 µM).[4][5][6] The mechanism is believed to involve the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.[6][7]
Table 1: Anticancer Activity of Representative Indazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5k | Hep-G2 | 3.32 | [4] |
| 6o | K562 | 5.15 | [4][6] |
| 6o | HEK-293 (Normal) | 33.2 | [4][6] |
| 109 | EGFR T790M | 0.0053 | [1] |
| 109 | EGFR Kinase | 0.0083 |[1] |
The proposed mechanism of apoptosis induction by some anticancer indazole derivatives is outlined below.
Hydrazide-containing compounds are well-known for their antimicrobial properties. Indazole carbohydrazides and their cyclized derivatives, such as 1,3,4-oxadiazoles, have been tested against various bacterial and fungal strains.[8][9] Some derivatives show good activity against Gram-positive bacteria, while others display a broad spectrum of activity.[8]
Table 2: Antimicrobial Activity of Representative Hydrazide Derivatives
| Compound ID | Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Compound 4 | Gram (+/-) | Broad Spectrum | Potent Activity | [8] |
| Compound 5 | Gram (+/-) | Broad Spectrum | Potent Activity | [8] |
| Compound 22b/c | Bacillus subtilis | MIC | 0.78 µg/mL | [9] |
| Compound 22a | Staphylococcus aureus | MIC | 1.56 µg/mL |[9] |
The indazole scaffold is a key component in many enzyme inhibitors.[1] Specific derivatives of 1H-indazole-3-carboxamides have been identified as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in type-2 diabetes and neurological disorders.[10] Furthermore, indazole-thiadiazole hybrids have shown potent dual inhibitory activity against thymidine phosphorylase and α-glucosidase, highlighting their potential in cancer and diabetes treatment.[11]
Table 3: Enzyme Inhibition by Representative Indazole Derivatives
| Derivative Class | Target Enzyme | Activity Metric | Result (IC50) | Reference |
|---|---|---|---|---|
| Indazole-thiadiazole | Thymidine Phosphorylase | IC50 | 6.29 - 17.65 µM | [11] |
| Indazole-thiadiazole | α-Glucosidase | IC50 | Varies (Potent) | [11] |
| 1H-Indazole-3-carboxamides | GSK-3β | pIC50 | 4.9 - 5.5 | [10] |
| Benzimidazole-indazole | H+/K+-ATPase | Inhibition | Dose-dependent |[12] |
Experimental Protocols
Detailed and reproducible experimental methods are critical for the validation of biological activity. The following sections provide generalized protocols based on common practices in the literature for the synthesis and evaluation of indazole derivatives.
This protocol is adapted from the synthesis of related aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives.[13]
-
Solubilization : Dissolve 1H-Indazole-3-carboxylic acid hydrazide (1 equivalent) in dimethylformamide (DMF).
-
Activation : To the solution, add HATU (1 equivalent), the desired substituted aryl acid (1 equivalent), and DIPEA (2 equivalents).
-
Reaction : Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation : Collect the precipitated solid by filtration, wash thoroughly with water, and dry under a vacuum.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/DMF) to yield the pure final compound.[13]
-
Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.[4]
-
Cell Culture : Culture human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) in appropriate media supplemented with fetal bovine serum and antibiotics.[4]
-
Seeding : Seed the cells into 96-well plates at a specified density and allow them to adhere for 24 hours.
-
Treatment : Treat the cells with a range of concentrations of the synthesized indazole derivatives (e.g., 0.625 to 10 µM) for 48 hours. Use a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[4]
-
MTT Addition : After the treatment period, add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis : Calculate the percentage of cell viability inhibition relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell proliferation) for each compound.[4]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation : Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth.
-
Serial Dilution : Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Enigmatic Core: A Technical Guide to the Anticipated Mechanism of Action of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide represents a foundational scaffold in medicinal chemistry. While direct, in-depth studies on the specific mechanism of action of this core molecule are not extensively documented in publicly available literature, a wealth of research on its derivatives provides a strong basis for predicting its biological potential and guiding future research. This technical guide synthesizes the known biological activities of closely related tetrahydroindazole analogues, details the experimental protocols used in their evaluation, and presents key quantitative data to illuminate the probable mechanistic pathways. The indazole nucleus is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of activities including kinase inhibition, receptor modulation, and antimicrobial effects. This document serves as a roadmap for researchers investigating this promising chemical entity.
Introduction: The Tetrahydroindazole Scaffold
The indazole ring system is a prominent feature in numerous pharmacologically active compounds.[1][2] Its synthetic accessibility and the ability to introduce diverse substituents have made it a privileged scaffold in drug discovery. The this compound variant combines the indazole core with a carbohydrazide functional group, a key reactive handle for the synthesis of a wide array of derivatives, particularly hydrazones.[3] While this core structure itself may exhibit inherent biological activity, it is more commonly employed as a crucial intermediate in the synthesis of more complex and potent molecules.
Predicted Biological Targets and Mechanisms of Action
Based on extensive research into its derivatives, the this compound core is anticipated to serve as a foundation for compounds targeting a range of biological pathways. The primary mechanisms observed for its analogues fall into several key categories:
Enzyme Inhibition
A significant number of indazole and tetrahydroindazole derivatives have been identified as potent enzyme inhibitors. Molecular docking studies have suggested that some derivatives of 4,5,6,7-tetrahydro-1H-indazole display excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme, indicating a potential mechanism for antibacterial activity.[1]
Furthermore, the broader indazole class of molecules has been extensively developed as kinase inhibitors.[2] These compounds have shown activity against a variety of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR)[2]
-
Fibroblast Growth Factor Receptors (FGFRs)[2]
-
Pim kinases[2]
-
Tyrosine Threonine Kinase (TTK)[2]
-
c-Kit, PDGFRβ, and FLT3[2]
-
Extracellular signal-regulated kinase (ERK1/2)[2]
The general mechanism for kinase inhibition by these compounds involves competitive binding at the ATP-binding site of the enzyme, thereby preventing phosphorylation of downstream substrates and disrupting signal transduction pathways.
Receptor Modulation
Recent studies have highlighted the potential of tetrahydroindazole-based compounds as selective ligands for sigma receptors.[4] Specifically, derivatives have been developed as highly potent and selective ligands for the sigma-1 receptor, a chaperone protein in the endoplasmic reticulum involved in a variety of cellular functions and implicated in CNS diseases and cancer.[4] The development of such ligands suggests that the tetrahydroindazole scaffold is well-suited for interaction with the binding pockets of these receptors.
Antimicrobial and Antiprotozoal Activity
Derivatives of the 4,5,6,7-tetrahydro-1H-indazole scaffold have demonstrated notable antimicrobial and antiprotozoal activity.[1] Some synthesized compounds exhibited more potent antiprotozoal activity than the standard drug metronidazole.[1] The antibacterial activity has been observed against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria.[1]
Quantitative Data from Derivative Studies
The following tables summarize the quantitative data from studies on various derivatives of the tetrahydroindazole core, providing insights into their potency and spectrum of activity.
| Compound Class | Target Organism/Cell Line | Activity Metric | Potency | Reference |
| Phenyl, Indole, Dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives | S. aureus, Bacillus subtilis, E. coli | Antibacterial Activity | Moderate to Excellent | [1] |
| 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides | Staphylococcus aureus | Antimicrobial Activity | Two-fold better than standard | |
| 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides | Escherichia coli | Antimicrobial Activity | Two-fold better than standard | |
| 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides | Pseudomonas aeruginosa | Antimicrobial Activity | Two-fold better than standard | |
| 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides | Klebsiella pneumoniae | Antimicrobial Activity | Two-fold better than standard | |
| Triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones | HepG2, MCF-7, Hep2 cancer cells | Cytotoxic and Cytostatic Activity | Investigated | [5] |
Table 1: Summary of Antimicrobial and Cytotoxic Activities of Tetrahydroindazole Derivatives
| Compound Class | Target Kinase | Activity Metric | Potency (IC50) | Reference |
| 1H-indazole derivatives | EGFR T790M | Kinase Inhibition | 5.3 nM | [2] |
| 1H-indazole derivatives | EGFR | Kinase Inhibition | 8.3 nM | [2] |
| 1H-indazole-based derivatives | FGFR1 | Kinase Inhibition | 2.0 ± 0.4 µM | [2] |
| 1H-indazole-based derivatives | FGFR2 | Kinase Inhibition | 0.8 ± 0.3 µM | [2] |
| 1H-indazole-based derivatives | FGFR3 | Kinase Inhibition | 4.5 ± 1.6 µM | [2] |
| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Kinase Inhibition | Single-digit nanomolar | [2] |
| 1H-indazole amide derivatives | ERK1/2 | Kinase Inhibition | 9.3 ± 3.2 to 25.8 ± 2.3 nM | [2] |
| 1H-indazole amide derivatives | HT29 cell line | Cellular Activity | 0.9 ± 0.1 to 6.1 ± 1.1 µM | [2] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
Experimental Protocols
The biological activities of tetrahydroindazole derivatives have been assessed using a variety of standard experimental protocols. Detailed methodologies are crucial for the reproducibility and validation of these findings.
General Synthesis of this compound and its Derivatives
The synthesis of the core compound and its subsequent derivatization is a key experimental workflow.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4 h- indazol-4-ones and 6,7-Dihydrobenzo[ d ]isoxazol-4(5 h )-ones: Synthesis and Biological Activity - Khlebnicova - Russian Journal of General Chemistry [journals.eco-vector.com]
In Silico Design and Molecular Docking of 4,5,6,7-Tetrahydro-1H-Indazole Analogs: A Technical Guide
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Its synthetic accessibility and the ability to introduce diverse substituents make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the in silico design, molecular docking, and experimental evaluation of 4,5,6,7-tetrahydro-1H-indazole analogs, aimed at researchers, scientists, and drug development professionals.
Core Principles of In Silico Design and Molecular Docking
In silico drug design utilizes computational methods to identify and optimize potential drug candidates. For 4,5,6,7-tetrahydro-1H-indazole analogs, this process typically involves identifying a biological target, such as a protein kinase or receptor, and then using molecular docking to predict the binding affinity and orientation of the designed ligands within the target's binding site.[2][3] This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing.
The general workflow for the in silico design and molecular docking of 4,5,6,7-tetrahydro-1H-indazole analogs is outlined below:
Caption: A generalized workflow for the in silico design and molecular docking of drug candidates.
Data Presentation: Biological Activities of Tetrahydro-1H-Indazole Analogs
The following tables summarize the quantitative data for various 4,5,6,7-tetrahydro-1H-indazole analogs, showcasing their potential as inhibitors of different biological targets.
Table 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
| Compound | Target | Ki (μM) | Reference |
| 3 | CDK2/cyclin A | 2.3 | [4] |
| 53 | CDK2/cyclin A1 | 0.8 | [4] |
| 59 | CDK2/cyclin A1 | 0.7 | [4] |
Table 2: Antimycobacterial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μM) | Reference |
| 6a | Mycobacterium tuberculosis | 1.7 | [5][6] |
| 6m | Mycobacterium tuberculosis | 1.9 | [5][6] |
| 6q | Mycobacterium tuberculosis | 1.9 | [5][6] |
Table 3: Sigma-2 Receptor Affinity
| Compound | Target | Ki (nM) | Selectivity (Sigma-1/Sigma-2) | Reference |
| 12 | Sigma-2 Receptor | 25.3 | >395 | [7] |
| 15b | Sigma-2 Receptor | 18.2 | >549 | [7] |
| 15c | Sigma-2 Receptor | 15.5 | >645 | [7] |
| 15d | Sigma-2 Receptor | 12.8 | >781 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of 4,5,6,7-tetrahydro-1H-indazole analogs.
General Synthesis of 4,5,6,7-Tetrahydro-1H-Indazole Analogs
A common synthetic route to 4,5,6,7-tetrahydro-1H-indazole derivatives involves the condensation of a 1,3-cyclohexanedione derivative with a hydrazine.[8]
Protocol:
-
Step 1: Synthesis of the Cyclohexanedione Intermediate: An appropriate α,β-unsaturated ketone is reacted with a malonic ester derivative in the presence of a base (e.g., sodium ethoxide) via a Michael addition, followed by cyclization to yield the substituted 1,3-cyclohexanedione.
-
Step 2: Condensation with Hydrazine: The resulting 1,3-cyclohexanedione is refluxed with a substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent such as ethanol or acetic acid.[8]
-
Step 3: Purification: The crude product is purified by recrystallization or column chromatography to afford the desired 4,5,6,7-tetrahydro-1H-indazole analog.
Caption: A schematic of the general synthetic route for 4,5,6,7-tetrahydro-1H-indazole analogs.
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of the synthesized compounds.
Protocol:
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.
-
Ligand Preparation: The 3D structures of the 4,5,6,7-tetrahydro-1H-indazole analogs are generated and energy-minimized using a suitable force field.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the defined binding site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function.
-
Analysis of Results: The docking poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The predicted binding affinities are used to rank the compounds.
In Vitro Kinase Assay
To experimentally validate the in silico predictions for kinase inhibitors, an in vitro kinase assay is performed.
Protocol:
-
Reagents: Recombinant kinase, substrate peptide, ATP, and the test compounds (4,5,6,7-tetrahydro-1H-indazole analogs) are prepared in a suitable buffer.
-
Reaction: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition by the test compound is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
4,5,6,7-Tetrahydro-1H-indazole analogs have been shown to modulate various signaling pathways implicated in diseases such as cancer.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain 3-amino-1H-indazole derivatives have been shown to inhibit this pathway.[9]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 4,5,6,7-tetrahydro-1H-indazole analogs.
Modulation of the p53/MDM2 Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by MDM2. Some 1H-indazole-3-amine derivatives can induce apoptosis by modulating the p53/MDM2 pathway.[9]
Caption: Modulation of the p53/MDM2 pathway by 4,5,6,7-tetrahydro-1H-indazole analogs leading to apoptosis.
Conclusion
The 4,5,6,7-tetrahydro-1H-indazole scaffold continues to be a valuable template for the design of potent and selective modulators of various biological targets. The integration of in silico design and molecular docking with traditional medicinal chemistry and biological evaluation provides a powerful platform for the discovery of novel drug candidates. This guide has provided a comprehensive overview of the key principles, methodologies, and data related to this important class of compounds, which will be a valuable resource for researchers in the field of drug discovery and development.
References
- 1. 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | RUO [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 9. benchchem.com [benchchem.com]
The Indazole-3-Carbohydrazide Scaffold: A Comprehensive Guide to its Structure-Activity Relationship and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] Among its derivatives, indazole-3-carbohydrazides have emerged as a particularly promising class of molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of indazole-3-carbohydrazides, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts in this area.
Indazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[2][3] The carbohydrazide moiety at the C3 position of the indazole ring has been identified as a crucial feature for potent biological activity, particularly in enzyme inhibition.[2] This guide will systematically explore how substitutions on both the indazole ring and the carbohydrazide side chain influence the biological efficacy of these compounds.
Structure-Activity Relationship (SAR) Studies
The biological activity of indazole-3-carbohydrazides is significantly influenced by the nature and position of substituents on the indazole core and the acyl group of the hydrazide moiety. The following sections summarize the quantitative SAR data for different therapeutic areas.
Anticancer Activity
Indazole derivatives are known to exhibit potent anticancer activities by targeting various signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1][4] The following table summarizes the in vitro cytotoxic activity of representative indazole-3-carbohydrazide derivatives against various cancer cell lines.
| Compound ID | R (Substitution on Acyl Group) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-chlorobenzoyl | MCF-7 (Breast) | 1.15 | [5] |
| 2 | 4-(trifluoromethyl)benzoyl | A549 (Lung) | >10 | [5] |
| 3 | Picolinoyl | HepG2 (Liver) | 0.80 | [5] |
| 4 | 6-chloronicotinoyl | HCT116 (Colon) | 4.89 | [5] |
| 5 | 3-methylthiophene-2-carbonyl | 4T1 (Breast) | 0.23 | [5] |
| 6 | 5-phenylfuran-2-carbonyl | K562 (Leukemia) | 5.15 | [6][7] |
Key SAR Observations for Anticancer Activity:
-
The nature of the aromatic or heteroaromatic ring attached to the carbonyl group of the hydrazide plays a critical role in determining the anticancer potency.
-
Substitution with a pyridyl group (compound 3 ) or a substituted pyridyl group (compound 4 ) can lead to significant activity.
-
The presence of a thiophene ring (compound 5 ) has been shown to be favorable for activity against breast cancer cell lines.
-
The introduction of a furan ring (compound 6 ) shows promising activity against leukemia cell lines.[6][7]
Antimicrobial Activity
Indazole-3-carbohydrazide derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[8] The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.
| Compound ID | R (Substitution on Acyl Group) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 7 | 4-chlorobenzoyl | S. aureus | 64 | A. niger | >128 | [9] |
| 8 | 4-(trifluoromethyl)benzoyl | E. coli | 128 | C. albicans | 64 | [9] |
| 9 | Picolinoyl | P. aeruginosa | >128 | H. oryzae | 32 | [8] |
| 10 | 6-chloronicotinoyl | B. subtilis | 32 | - | - | [8] |
| 11 | 3-methylthiophene-2-carbonyl | X. campestris | 16 | - | - | [10] |
| 12 | 5-phenylfuran-2-carbonyl | E. faecalis | 3.9 | - | - | [3] |
Key SAR Observations for Antimicrobial Activity:
-
Substitutions on the acyl hydrazide moiety significantly impact the antimicrobial spectrum and potency.
-
Electron-withdrawing groups on the benzoyl ring (e.g., chloro and trifluoromethyl in compounds 7 and 8 ) can confer activity against both Gram-positive and Gram-negative bacteria.
-
Heterocyclic acyl groups, such as picolinoyl (compound 9 ) and thiophene-2-carbonyl (compound 11 ), demonstrate notable activity against specific pathogens.
-
The presence of a furan ring (compound 12 ) has shown potent activity against Enterococcus faecalis.[3]
Enzyme Inhibitory Activity
A significant area of investigation for indazole-3-carbohydrazides is their ability to inhibit various enzymes implicated in disease pathogenesis. A noteworthy target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer.[2]
| Compound ID | R (Substitution on Acyl Group) | Target Enzyme | IC50 (nM) | Reference |
| 13 | Substituted Phenyl | IDO1 | 720 | [2] |
| 14 | Substituted Heterocycle | IDO1 | 770 | [2] |
Key SAR Observations for Enzyme Inhibitory Activity:
-
The presence of a suitably substituted carbohydrazide moiety at the C3 position of the indazole ring is crucial for potent IDO1 inhibitory activity.[2]
-
Both substituted phenyl and heterocyclic moieties on the carbohydrazide can lead to potent enzyme inhibition.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the indazole-3-carbohydrazide core and for key biological evaluation assays.
Synthesis of 1H-Indazole-3-carbohydrazide
The synthesis of the core intermediate, 1H-indazole-3-carbohydrazide, is a crucial first step.[11]
Step 1: Esterification of 1H-Indazole-3-carboxylic acid To a solution of 1H-Indazole-3-carboxylic acid (1 equivalent) in methanol, a catalytic amount of sulfuric acid is added. The resulting solution is stirred at reflux temperature for 2 hours. After cooling to room temperature, the methanol is evaporated under vacuum. The residue is treated with ice water to precipitate the methyl ester, which is then filtered, washed with water, and dried.[11]
Step 2: Hydrazinolysis of the Methyl Ester To a solution of 1H-Indazole-3-carboxylic acid methyl ester (1 equivalent) in ethanol, hydrazine hydrate (1.5 equivalents) is added. The resulting solution is stirred at reflux temperature for 4 hours. After cooling to room temperature, the ethanol is evaporated under high vacuum to yield 1H-Indazole-3-carboxylic acid hydrazide.[11]
Synthesis of N'-Aroyl-1H-indazole-3-carbohydrazides
The final derivatives are typically synthesized via amide coupling.
To a solution of 1H-Indazole-3-carboxylic acid hydrazide (1 equivalent) in a suitable solvent like DMF, the desired aryl or heteroaryl carboxylic acid (1 equivalent) is added, followed by a coupling agent such as HATU (1 equivalent) and a base like DIPEA (2 equivalents). The reaction mixture is stirred at room temperature for 2-6 hours. The product is then precipitated by pouring the reaction mixture into ice water, filtered, washed, and recrystallized from a suitable solvent system (e.g., Ethanol/DMF).
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (indazole-3-carbohydrazides) for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by indazole-3-carbohydrazides and a general experimental workflow.
Conclusion
Indazole-3-carbohydrazides represent a versatile and promising scaffold for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective compounds with anticancer, antimicrobial, and enzyme inhibitory activities. The provided experimental protocols and pathway visualizations offer a solid foundation for researchers to build upon, accelerating the discovery and development of next-generation drugs based on the indazole-3-carbohydrazide framework. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purformhealth.com [purformhealth.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 8. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Tautomerism in Tetrahydro-1H-Indazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in tetrahydro-1H-indazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The guide details the structural aspects of the different tautomeric forms, the experimental and computational methodologies for their characterization, and quantitative data to aid in the rational design and development of novel therapeutics.
Introduction to Tautomerism in Tetrahydro-1H-Indazoles
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] The partially saturated tetrahydro-1H-indazole core introduces additional structural complexity, including the potential for multiple tautomeric forms. Tautomerism, the dynamic equilibrium between two or more interconverting isomers, can significantly impact the physicochemical properties of a molecule, including its lipophilicity, acidity/basicity, and hydrogen bonding capacity. These properties, in turn, influence a compound's pharmacokinetic and pharmacodynamic profile.
In the context of tetrahydro-1H-indazole derivatives, the most prevalent form of tautomerism is annular prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-tautomers.[3][4] In certain cases, such as with 4-oxo-substituted derivatives, a third keto-enol tautomer (the OH-form) can also be considered.[3][5] Understanding and controlling the tautomeric equilibrium is therefore a critical aspect of designing effective and stable drug candidates based on this scaffold.
Tautomeric Forms of Tetrahydro-1H-Indazole Derivatives
The principal tautomeric forms of tetrahydro-1H-indazole derivatives are the 1H- and 2H-isomers. The position of the proton on the pyrazole ring dictates the electronic distribution and hydrogen bonding capabilities of the molecule.
-
1H-Tautomer: The proton is located on the N1 nitrogen atom. This is often the more stable and predominant tautomer in unsubstituted indazoles.[6][7]
-
2H-Tautomer: The proton is located on the N2 nitrogen atom. The stability of this form can be influenced by substitution patterns and solvent effects.
-
OH-Tautomer (in 4-oxo derivatives): In derivatives containing a ketone at the 4-position, enolization can lead to a 4-hydroxy tautomer. However, this form is generally less stable due to the loss of aromaticity in the pyrazole ring.[8]
The equilibrium between these forms is influenced by electronic effects of substituents, steric hindrance, solvent polarity, and temperature.
Quantitative Analysis of Tautomeric Equilibria
The relative stability of tautomers can be quantified through experimental determination of tautomeric ratios and computational calculation of energy differences.
Computationally Determined Tautomer Stabilities
Computational chemistry provides valuable insights into the intrinsic stability of tautomers in the gas phase. Various levels of theory, from semi-empirical to ab initio and density functional theory (DFT), have been employed to calculate the energy differences between the 1H, 2H, and OH tautomers of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives.[3][8]
| Compound/Derivative | Method | ΔE (2H - 1H) (kJ/mol) | ΔE (OH - 1H) (kJ/mol) | Most Stable Tautomer (Gas Phase) | Reference |
| 1,5,6,7-Tetrahydro-4H-indazol-4-one | AM1 | -3.01 | >0 | 2H | [3][4] |
| HF/6-31G | >0 | >0 | 1H | [3][8] | |
| B3LYP/6-31G** | -0.93 | 121.97 | 2H | [3][4] | |
| 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1 | -2.43 | >0 | 2H | [3][4] |
| HF/6-31G | >0 | >0 | 1H | [3][8] | |
| B3LYP/6-31G | -0.65 | 121.22 | 2H | [3][4] | |
| 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1 | -8.63 | >0 | 2H | [3][4] |
| HF/6-31G* | -1.7 | >0 | 2H | [3][8] | |
| B3LYP/6-31G | -3.81 | 125.25 | 2H | [3][4] | |
| 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1 | -8.02 | >0 | 2H | [3][4] |
| HF/6-31G* | -1.9 | >0 | 2H | [3][8] | |
| B3LYP/6-31G** | -3.30 | 115.92 | 2H | [3][4] |
Experimentally Determined Tautomeric Ratios
In solution, the tautomeric equilibrium can be directly observed and quantified, most commonly using Nuclear Magnetic Resonance (NMR) spectroscopy. The ratio of tautomers is highly dependent on the solvent.
| Compound | Solvent | Tautomer Ratio (2H:1H) | Reference |
| 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | DMSO-d6 | ca. 55:45 | [4] |
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomers in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution. 1H, 13C, and 15N NMR spectra provide distinct signals for each tautomer, allowing for their identification and quantification.
Protocol for Tautomeric Ratio Determination by ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the tetrahydro-1H-indazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.
-
Data Acquisition: Record a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher at a constant temperature (e.g., 298 K).
-
Signal Assignment: Identify and assign the resonances corresponding to each tautomer. This may require the use of 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment. Key diagnostic signals are often the N-H proton and the protons on the carbon atoms adjacent to the nitrogen atoms of the pyrazole ring.
-
Quantification: Integrate well-resolved signals that are unique to each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of the integrated areas of these signals.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including the hydrogen atom on the pyrazole nitrogen.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct or Patterson methods and refine the atomic positions and displacement parameters to achieve the best fit with the experimental data.
-
Tautomer Identification: The position of the proton on the pyrazole nitrogen will be unequivocally determined from the final refined structure, confirming the tautomeric form in the solid state.
Computational Modeling
Computational methods are used to predict the relative stabilities of tautomers and to aid in the interpretation of experimental data.
Protocol for Computational Analysis:
-
Structure Generation: Build the 3D structures of all possible tautomers.
-
Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of each tautomer using a suitable level of theory (e.g., B3LYP/6-31G**). Frequency calculations should also be performed to confirm that the optimized structures are true energy minima.
-
Stability Prediction: Compare the calculated energies of the tautomers to predict their relative stabilities in the gas phase.
-
Solvent Effects (Optional): To model the effect of a solvent, implicit or explicit solvent models can be employed in the calculations.
Visualizing Tautomeric Relationships and Analysis Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the relationships between tautomers and the workflow for their analysis.
Caption: Tautomeric equilibrium in tetrahydro-1H-indazole derivatives.
Caption: Workflow for the analysis of tautomerism.
Conclusion
The tautomeric behavior of tetrahydro-1H-indazole derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery. A thorough understanding of the factors governing the tautomeric equilibrium and the ability to characterize the individual tautomers are crucial for the development of potent and reliable therapeutic agents. This guide provides a foundational framework for researchers, outlining the key theoretical concepts, providing quantitative data for comparison, and detailing the experimental and computational protocols necessary for the comprehensive analysis of tautomerism in this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide and its Analogs: A Technical Guide
Disclaimer: Direct experimental data on the specific therapeutic targets of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is limited in publicly available scientific literature. This guide, therefore, explores the potential therapeutic targets based on studies of structurally related tetrahydroindazole and indazole-3-carboxamide/carbohydrazide derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as potential avenues for investigation for the core molecule.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and cardiovascular effects.[1][2] The 4,5,6,7-tetrahydro-1H-indazole core, in particular, has been the subject of recent drug discovery efforts, leading to the identification of potent modulators of several important biological targets. This document provides an in-depth overview of the most promising therapeutic targets for compounds based on this scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Sigma-2 Receptor (σ2R)
The sigma-2 receptor (σ2R), now identified as TMEM97, is a transmembrane protein implicated in various neurological disorders and cancer.[3][4] Ligands targeting σ2R are being explored for their potential as neuroprotective agents and as diagnostics and therapeutics for various cancers.
Tetrahydroindazole-Based σ2R Ligands
A series of tetrahydroindazole derivatives have been developed as highly potent and selective σ2R ligands.[3] While this compound itself has not been explicitly tested, related carboxamide derivatives have shown significant activity.
| Compound ID | Target | Assay | IC50 (nM) | Selectivity (σ1/σ2) | Reference |
| 7t | Sigma-2 Receptor | Radioligand Displacement | 16 | >625-fold | [3] |
Experimental Protocol: Radioligand Displacement Assay for σ2R
Objective: To determine the binding affinity of test compounds for the sigma-2 receptor.
Materials:
-
Test compounds (e.g., tetrahydroindazole derivatives)
-
[³H]-Di-o-tolylguanidine ([³H]-DTG) as the radioligand
-
Membrane homogenates from tissues or cells expressing σ2R (e.g., mouse liver)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Multi-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the membrane homogenates with a fixed concentration of [³H]-DTG and varying concentrations of the test compound.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known σ2R ligand (e.g., unlabeled DTG).
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Visualization: σ2R Ligand Binding Assay Workflow
Caption: Workflow for a radioligand displacement assay to determine σ2R binding affinity.
Dihydroorotate Dehydrogenase (DHODH)
Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition can lead to antiproliferative and anti-inflammatory effects, making it an attractive target for cancer and autoimmune diseases.
Tetrahydroindazole-Based DHODH Inhibitors
Derivatives of the tetrahydroindazole scaffold have been optimized as potent and selective inhibitors of human DHODH.[5]
| Compound ID | Target | Assay | IC50 (nM) | Cell-based Assay (µM) | Reference |
| 51 | Human DHODH | Enzymatic Assay | 30 | 0.1 (A375 cells) | [5] |
Experimental Protocol: DHODH Enzymatic Assay
Objective: To measure the inhibitory activity of compounds against purified human DHODH.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO) as the substrate
-
Decylubiquinone as the electron acceptor
-
2,6-dichloroindophenol (DCIP) as an indicator
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds
Procedure:
-
Add the assay buffer, DHODH, and the test compound to a microplate well.
-
Incubate for a short period to allow for compound binding.
-
Initiate the reaction by adding DHO and decylubiquinone.
-
Monitor the reduction of DCIP, which is coupled to the oxidation of DHO, by measuring the decrease in absorbance at 600 nm over time using a plate reader.
-
The rate of the reaction is proportional to the slope of the absorbance versus time plot.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Visualization: DHODH Signaling Pathway
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by a DHODH inhibitor.
p21-activated kinase 1 (PAK1)
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in cell motility, survival, and proliferation. Its aberrant activation is associated with tumor progression, making it a promising target for anticancer therapies.[6]
Indazole-3-carboxamide-Based PAK1 Inhibitors
A series of 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors with anti-tumor migration and invasion activities.[6]
| Compound ID | Target | Assay | IC50 (nM) | Cell Migration Inhibition | Reference |
| 30l | PAK1 | Enzymatic Assay | 9.8 | Significant at 1 µM | [6] |
Experimental Protocol: PAK1 Kinase Assay
Objective: To evaluate the inhibitory potential of compounds against PAK1 kinase activity.
Materials:
-
Recombinant active PAK1 enzyme
-
A suitable substrate peptide (e.g., a generic kinase substrate with a phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., kinase buffer containing MgCl2)
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Test compounds
Procedure:
-
Dispense the test compounds at various concentrations into a microplate.
-
Add the PAK1 enzyme and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Visualization: PAK1 Signaling and Inhibition
Caption: Simplified PAK1 signaling pathway and its inhibition.
Antitubercular Activity
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular agents. The tetrahydroindazole scaffold has been identified as a promising starting point for the development of novel Mtb inhibitors.[7]
Tetrahydroindazole-Based Antitubercular Agents
Several tetrahydroindazole derivatives have demonstrated potent activity against replicating Mtb.[7]
| Compound ID | Target Organism | Assay | MIC (µM) | Cytotoxicity (Vero cells) | Reference |
| 6a | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 1.7 | Non-toxic | [7] |
| 6m | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 1.9 | Non-toxic | [7] |
| 6q | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 1.9 | Non-toxic | [7] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
Objective: To determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
96-well microplates
-
Test compounds
Procedure:
-
Prepare serial dilutions of the test compounds in the microplate.
-
Add a standardized inoculum of M. tuberculosis to each well.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Assess the color change visually or by measuring fluorescence/absorbance. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Visualization: Antitubercular Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the MABA assay.
Conclusion
The 4,5,6,7-tetrahydro-1H-indazole scaffold serves as a versatile template for the design of potent and selective modulators of various therapeutic targets. While direct evidence for the biological activity of this compound is yet to be established, the extensive research on its close analogs strongly suggests potential for activity against targets such as the sigma-2 receptor, DHODH, PAK1, and Mycobacterium tuberculosis. The data and protocols presented in this guide offer a solid foundation for researchers to initiate investigations into the therapeutic potential of this and related compounds. Further derivatization and biological evaluation are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for future drug development programs.
References
- 1. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 90434-92-7 [chemicalbook.com]
- 3. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Novel potent and selective Ca2+ release-activated Ca2+ (CRAC) channel inhibitors. Part 3: synthesis and CRAC channel inhibitory activity of 4'-[(trifluoromethyl)pyrazol-1-yl]carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
Methodological & Application
Synthetic Routes for 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, a valuable building block in medicinal chemistry. The primary synthetic route described is a two-step process commencing from commercially available cyclohexanone. An alternative route is also presented. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.
Primary Synthetic Route: Two-Step Synthesis from Cyclohexanone
The most common and efficient synthesis of this compound involves a two-step sequence:
-
Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This intermediate is prepared from cyclohexanone via a condensation reaction followed by cyclization.
-
Step 2: Hydrazinolysis. The resulting ester is then converted to the target carbohydrazide by reaction with hydrazine hydrate.
This overall synthetic pathway is illustrated in the workflow diagram below.
Figure 1: Primary synthetic route for this compound.
Experimental Protocols: Primary Synthetic Route
Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (Intermediate)
This synthesis is adapted from related procedures involving the reaction of β-keto esters with hydrazine.[1][2]
Protocol:
-
Preparation of Ethyl 2-oxocyclohexane-1-carboxylate:
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add cyclohexanone and diethyl oxalate.
-
The reaction mixture is stirred, typically at room temperature, to facilitate the Claisen condensation.
-
Upon completion, the reaction is quenched with a weak acid and the product, ethyl 2-oxocyclohexane-1-carboxylate, is extracted with an organic solvent.
-
The crude product is purified by vacuum distillation.
-
-
Cyclization to form the Tetrahydroindazole Ester:
-
Dissolve ethyl 2-oxocyclohexane-1-carboxylate in ethanol.
-
Add hydrazine hydrate, often in the presence of a catalytic amount of acetic acid.
-
The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the product may precipitate. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.
-
Step 2: Synthesis of this compound (Target Compound)
Protocol:
-
To a solution of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 eq) in ethanol, add an excess of hydrazine hydrate (approximately 8-10 eq).
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum. The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Alternative Synthetic Route
An alternative approach to the tetrahydroindazole core involves the reaction of a pre-functionalized cyclohexene derivative with a hydrazine source. This method bypasses the initial Claisen condensation.
Figure 2: An alternative synthetic approach to the target carbohydrazide.
Note: This alternative route is presented as a conceptual pathway, as detailed protocols for the multi-step conversion from the unsubstituted tetrahydroindazole to the final carbohydrazide are less commonly reported in a single procedure.
Data Presentation
The following tables summarize the key quantitative data for the compounds in the primary synthetic route.
Table 1: Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | 4492-02-8 | C₁₀H₁₄N₂O₂ | 194.23 | Solid | Not Reported |
| This compound | 90434-92-7 | C₈H₁₂N₄O | 180.21 | Solid | 176-179 |
Table 2: Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Duration | Temperature | Yield (%) |
| Step 1: Cyclohexanone → Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | Diethyl oxalate, NaOEt, Hydrazine hydrate | Ethanol | Varies | Reflux | Varies |
| Step 2: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate → this compound | Hydrazine hydrate | Ethanol | 24 h | Reflux | ~64% |
Table 3: Spectroscopic Data for Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
| Spectroscopy | Data (Predicted based on similar structures and database entries)[3][4] |
| ¹H NMR | δ (ppm): ~1.3 (t, 3H, CH₃), ~1.8 (m, 4H, CH₂-CH₂), ~2.6 (m, 4H, CH₂-C=), ~4.3 (q, 2H, OCH₂), ~12.0 (br s, 1H, NH) |
| ¹³C NMR | δ (ppm): ~14.5, ~22-25 (4C), ~60.0, ~110, ~135, ~140, ~163 (C=O) |
| IR (cm⁻¹) | ~3270 (N-H stretch), ~2940 (C-H stretch), ~1710 (C=O stretch, ester) |
| MS (m/z) | Expected [M+H]⁺: 195 |
Table 4: Spectroscopic Data for this compound
| Spectroscopy | Data (Predicted based on similar structures and database entries)[5] |
| ¹H NMR | δ (ppm): ~1.7 (m, 4H, CH₂-CH₂), ~2.5 (m, 4H, CH₂-C=), ~4.4 (br s, 2H, NH₂), ~9.5 (br s, 1H, CONH), ~12.5 (br s, 1H, indazole NH) |
| ¹³C NMR | δ (ppm): ~22-25 (4C), ~112, ~138, ~142, ~160 (C=O) |
| IR (cm⁻¹) | ~3300-3100 (N-H stretches), ~2930 (C-H stretch), ~1640 (C=O stretch, amide I), ~1540 (N-H bend, amide II) |
| MS (m/z) | Expected [M+H]⁺: 181 |
Disclaimer: The spectroscopic data presented are predicted values based on typical chemical shifts and fragmentation patterns for these functional groups and scaffolds. Actual experimental data may vary.
References
- 1. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 90434-92-7|this compound|BLD Pharm [bldpharm.com]
Synthesis of N'-Substituted Tetrahydro-1H-indazole-3-carbohydrazides: A Detailed Protocol
For Immediate Release
This application note provides a detailed protocol for the synthesis of N'-substituted tetrahydro-1H-indazole-3-carbohydrazides, a class of compounds with significant potential in medicinal chemistry and drug development. The described methodologies are intended for researchers, scientists, and professionals in the field of drug development. The protocol outlines the synthesis of the key intermediate, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, and subsequent derivatization to yield a variety of N'-substituted analogs.
Introduction
Indazole derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities.[1] The tetrahydro-1H-indazole scaffold, in particular, serves as a crucial building block for various therapeutic agents. The introduction of a carbohydrazide moiety at the 3-position, followed by N'-substitution, allows for the creation of diverse chemical libraries for screening and lead optimization. This protocol details two primary methods for N'-substitution: reaction with aldehydes to form N'-arylidenetetrahydro-1H-indazole-3-carbohydrazides and acylation with carboxylic acids to yield N',N-diacylhydrazine derivatives.
Overall Synthesis Workflow
The synthesis of N'-substituted tetrahydro-1H-indazole-3-carbohydrazides is a two-step process. The first step involves the formation of the key intermediate, this compound, from its corresponding ester. The second step is the N'-substitution of this intermediate with either an aldehyde or a carboxylic acid.
Caption: General workflow for the synthesis of N'-substituted tetrahydro-1H-indazole-3-carbohydrazides.
Experimental Protocols
Part 1: Synthesis of this compound
This procedure outlines the formation of the key carbohydrazide intermediate from its corresponding ester.
Materials:
-
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (approximately 7 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ethyl acetate and water to remove impurities.
-
Dry the solid to obtain this compound as a white solid.[2]
Part 2: Synthesis of N'-Substituted Tetrahydro-1H-indazole-3-carbohydrazides
Two distinct methods for N'-substitution are presented below.
This method describes the condensation reaction between the carbohydrazide and various aldehydes.
Materials:
-
This compound
-
Substituted benzaldehydes or heterocyclic aldehydes
-
Ethanol
Procedure:
-
Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired substituted aldehyde (1 equivalent) to the suspension.
-
Heat the mixture to reflux and stir for a designated period (typically 2-6 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to yield the N'-substituted tetrahydro-1H-indazole-3-carbohydrazide.
This protocol details the coupling of the carbohydrazide with various carboxylic acids using a coupling agent.
Materials:
-
This compound
-
Substituted aryl or heteroaryl carboxylic acids
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
To this solution, add HATU (1 equivalent), the desired carboxylic acid (1 equivalent), and DIPEA (2 equivalents).[3]
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring its progress by TLC.[3]
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/DMF mixture to obtain the pure N'-acyltetrahydro-1H-indazole-3-carbohydrazide.[3]
Data Presentation
The following table summarizes representative yields for the synthesis of the key intermediate and N'-substituted 1H-indazole-3-carbohydrazides (yields for the tetrahydro analogs are expected to be comparable).
| Compound | Starting Materials | Method | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, Hydrazine Hydrate | - | Ethanol | 24 | 64 | [2] |
| N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide | 1H-Indazole-3-carbohydrazide, 4-Chlorobenzoic acid | B | DMF | 2-6 | - | [3] |
| N'-(4-(trifluoromethyl)benzoyl)-1H-indazole-3-carbohydrazide | 1H-Indazole-3-carbohydrazide, 4-(Trifluoromethyl)benzoic acid | B | DMF | 2-6 | - | [4] |
| N'-picolinoyl-1H-indazole-3-carbohydrazide | 1H-Indazole-3-carbohydrazide, Picolinic acid | B | DMF | 2-6 | - | [4] |
| N'-(6-chloronicotinoyl)-1H-indazole-3-carbohydrazide | 1H-Indazole-3-carbohydrazide, 6-Chloronicotinic acid | B | DMF | 2-6 | - | [4] |
| N'-(5-phenylfuran-2-carbonyl)-1H-indazole-3-carbohydrazide | 1H-Indazole-3-carbohydrazide, 5-Phenylfuran-2-carboxylic acid | B | DMF | 2-6 | - | [4] |
Note: Specific yields for the N'-substituted tetrahydro derivatives would need to be determined empirically.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression from the starting materials to the final N'-substituted products.
Caption: Logical flow of the two-step synthesis protocol.
This detailed protocol provides a solid foundation for the synthesis and exploration of novel N'-substituted tetrahydro-1H-indazole-3-carbohydrazides for various applications in drug discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.
References
Application Notes and Protocols: 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. This bicyclic heterocycle serves as a core motif in a variety of pharmacologically active compounds, demonstrating a broad spectrum of activities including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2][3] 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a key synthetic intermediate, providing a versatile platform for the development of diverse compound libraries for drug discovery. Its hydrazide functional group is readily derivatized, allowing for the exploration of a wide chemical space to identify novel therapeutic agents.[4] This document provides detailed protocols for the synthesis of this key intermediate and its subsequent application in the development of bioactive molecules, supported by quantitative data and methodologies for biological evaluation.
I. Synthesis of this compound
The synthesis of the title compound is a crucial first step for its utilization as a scaffold in medicinal chemistry. The following protocol is a reliable method for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate (or a similar precursor that can be cyclized to the indazole ester)
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Rotary evaporator
Procedure:
-
To a solution of the starting ester, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 equivalent), in ethanol, add an excess of hydrazine hydrate (approximately 7.0 equivalents).
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol by evaporation under reduced pressure using a rotary evaporator.
-
The resulting precipitate is collected by filtration using a Büchner funnel.
-
Wash the collected solid sequentially with ethyl acetate and water to remove impurities.
-
Dry the purified this compound, which should be a white solid. A typical yield for this reaction is around 64%.[5]
Caption: Synthetic scheme for this compound.
II. Applications in the Synthesis of Bioactive Molecules
The carbohydrazide functional group of the title compound is a versatile handle for the synthesis of a wide array of derivatives. The following sections highlight its application in the development of kinase inhibitors and other anticancer agents.
A. Kinase Inhibitors
The indazole scaffold is a common feature in many kinase inhibitors.[3] Derivatives of 4,5,6,7-tetrahydro-1H-indazole have been explored as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and p21-activated kinase 1 (PAK1).[1][6]
Synthetic Strategy: The carbohydrazide can be converted to a carboxamide, which is a common motif in kinase inhibitors. This can be achieved through various amide coupling reactions.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| Derivative 1 | FGFR1 | 2.9 | - | 40.5 |
| Derivative 2 | PAK1 | 9.8 | - | - |
| Derivative 3 | c-Kit | 68.5 (Kd) | - | - |
| Derivative 4 | PDGFRβ | 140 (Kd) | - | - |
| Derivative 5 | FLT3 | 375 (Kd) | - | - |
B. Anticancer Agents
Derivatives of the indazole scaffold have shown potent antiproliferative activity against various cancer cell lines.[3][7][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Synthetic Strategy: The carbohydrazide can be reacted with various aldehydes or ketones to form hydrazones, or used in cyclization reactions to generate more complex heterocyclic systems with potential anticancer activity.
| Compound ID | Cancer Cell Line | GI50 (µM) |
| Derivative A | Colon Cancer | 0.041 - 33.6 |
| Derivative B | Melanoma | 0.041 - 33.6 |
| Derivative C | Leukemia (K562) | 1.90 (mean) |
-
GI50 values represent the concentration causing 50% growth inhibition. Data for N-phenyl-1H-indazole-1-carboxamide derivatives.[8]
III. Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of compounds derived from this compound.
A. Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ATP
-
Substrate peptide or protein
-
Test compound
-
Microplate reader
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a white 384-well plate, add the recombinant kinase, the substrate, and the kinase buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a microplate reader.
-
The amount of light generated is proportional to the amount of ADP produced, and therefore inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for a kinase inhibition assay.
B. Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, penicillin/streptomycin)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (or IC50) value.
IV. Signaling Pathways
Derivatives of the indazole scaffold have been shown to modulate various signaling pathways implicated in cancer. A common target is the receptor tyrosine kinase (RTK) signaling pathway, which, when dysregulated, can lead to uncontrolled cell proliferation and survival.
Caption: Inhibition of RTK signaling by indazole derivatives.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,5,6,7-Tetrahydro-1H-indazole-3-carbohydrazide as a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide moiety represents a versatile and promising scaffold in medicinal chemistry. Its rigid bicyclic core, combined with the reactive carbohydrazide functional group, provides an excellent starting point for the synthesis of diverse compound libraries. Derivatives of the indazole nucleus are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, often through the inhibition of key enzymes such as protein kinases.[1] The carbohydrazide group can be readily converted into various derivatives, most notably hydrazones, which are themselves a class of compounds with significant and varied bioactivities.[2]
This document provides detailed protocols for the synthesis of the this compound scaffold and its subsequent derivatization into hydrazones. It also includes exemplar application notes for screening these derivatives as potential antimicrobial agents and kinase inhibitors, complete with structured data tables for hypothetical compounds to illustrate structure-activity relationship (SAR) analysis. Standardized protocols for key biological assays are also provided to guide researchers in the evaluation of their synthesized compounds.
Data Presentation: Illustrative Biological Activities
The following tables present hypothetical quantitative data for a series of compounds derived from the this compound scaffold. This data is for illustrative purposes to demonstrate how structure-activity relationships can be tabulated and analyzed.
Table 1: Exemplar Antimicrobial Activity of Hydrazone Derivatives
| Compound ID | R-Group (Substitution on Aldehyde) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| THIC-H | H | 128 | >256 |
| THIC-Ph | Phenyl | 64 | 128 |
| THIC-4-Cl-Ph | 4-Chlorophenyl | 16 | 32 |
| THIC-4-NO2-Ph | 4-Nitrophenyl | 8 | 16 |
| THIC-4-OH-Ph | 4-Hydroxyphenyl | 32 | 64 |
| THIC-2-Furyl | 2-Furyl | 32 | 64 |
| Ciprofloxacin | (Reference) | 1 | 0.5 |
MIC: Minimum Inhibitory Concentration. Data is hypothetical.
Table 2: Exemplar Kinase Inhibitory Activity of Derivatives
| Compound ID | R-Group | Target Kinase IC50 (nM) | Selectivity vs. Off-Target Kinase (Fold) |
| THIC-Amide-Ph | Phenyl (Amide) | 850 | 5 |
| THIC-Amide-4-F-Ph | 4-Fluorophenyl (Amide) | 250 | 20 |
| THIC-Amide-3-Py | 3-Pyridyl (Amide) | 150 | 50 |
| THIC-Amide-4-Py | 4-Pyridyl (Amide) | 95 | >100 |
| Staurosporine | (Reference) | 5 | <2 |
IC50: Half-maximal inhibitory concentration. Data is hypothetical.
Experimental Protocols
Protocol 1: Synthesis of this compound (Scaffold)
This protocol describes the synthesis of the core scaffold from its corresponding ethyl ester.[3]
Materials:
-
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
-
Hydrazine hydrate (80% solution)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol under reduced pressure.
-
The precipitated product is collected by filtration using a Büchner funnel.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum to yield this compound as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Synthesis of Hydrazone Derivatives
This protocol outlines the condensation reaction between the carbohydrazide scaffold and various aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (1 equivalent)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the desired substituted aldehyde (1 equivalent) to the suspension.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated hydrazone derivative by filtration.
-
Wash the solid with cold solvent (ethanol/methanol) to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol, DMF/water) if necessary to achieve high purity.
-
Dry the final product and characterize by appropriate spectroscopic methods.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized compounds dissolved in DMSO (stock solution)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Standardized microbial inoculum (0.5 McFarland)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth and DMSO)
-
Incubator
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted inoculum to each well.
-
Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and DMSO, no compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: In Vitro Kinase Inhibition Assay (Generic)
This protocol can be adapted to measure the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Synthesized compounds in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader (luminometer)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which converts the generated ADP to ATP, and then uses the new ATP in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for drug discovery using the tetrahydroindazole scaffold.
Caption: Example of a kinase signaling pathway (MAPK) targeted by inhibitors.
Caption: Logical relationship in a hypothetical SAR study for antimicrobial activity.
References
- 1. jocpr.com [jocpr.com]
- 2. Design, synthesis, and antimicrobial evaluation of 1,4-dihydroindeno[1,2-c]pyrazole tethered carbohydrazide hybrids: exploring their in silico ADMET, ergosterol inhibition and ROS inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for In Vitro Evaluation of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and generalized protocols for the in vitro evaluation of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The indazole scaffold is a core component in numerous compounds investigated for a wide range of biological activities, including kinase inhibition and anticancer properties.[1] While specific experimental data for this compound is not extensively available in the public domain, the protocols outlined here are based on established methodologies for analogous indazole derivatives and provide a robust framework for initiating its biological characterization.
These notes are intended to guide researchers in designing and executing in vitro assays to explore the potential therapeutic effects of this compound. The provided protocols cover fundamental assays for assessing cytotoxic activity, impact on cell proliferation, and potential as a kinase inhibitor.
Physicochemical Properties and Compound Handling
Prior to initiating biological assays, it is crucial to understand the physicochemical properties of this compound and establish proper handling and solubilization procedures.
Compound Information:
Solubility and Stock Solution Preparation: Indazole derivatives often exhibit limited aqueous solubility. Therefore, an organic solvent is typically required for preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.80 mg of the compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the solid. For 1.80 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If necessary, use brief sonication in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[3]
Preparation of Working Solutions: Working solutions are prepared by diluting the stock solution into the appropriate aqueous assay buffer. It is critical to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[3] Always include a vehicle control (buffer with the same final DMSO concentration) in all experiments.
Application 1: Anti-Proliferative Activity Assessment
A fundamental step in characterizing a novel compound is to evaluate its effect on cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1]
Experimental Protocol: MTT Assay for Anti-Proliferative Activity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562 - chronic myeloid leukemia, A549 - lung cancer, PC-3 - prostate cancer, HepG2 - hepatoma)[1]
-
Human embryonic kidney cell line (HEK-293) for cytotoxicity assessment against a non-cancerous line[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Hypothetical Data Presentation
| Cell Line | Compound | IC₅₀ (µM) [Mean ± SD, n=3] |
| K562 | This compound | 8.75 ± 1.2 |
| A549 | This compound | 15.3 ± 2.1 |
| PC-3 | This compound | 12.5 ± 1.8 |
| HepG2 | This compound | 21.1 ± 3.5 |
| HEK-293 | This compound | > 50 |
| K562 | 5-Fluorouracil (Positive Control) | 5.15 ± 0.9[1] |
Workflow Diagram: Anti-Proliferative MTT Assay
Application 2: Kinase Inhibition Assay
Many indazole derivatives function as kinase inhibitors.[4] The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the potency of this compound in inhibiting a specific kinase (e.g., PAK1).
Materials:
-
Recombinant human kinase (e.g., PAK1)
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[4]
-
384-well plates (white, opaque)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute further in the kinase assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing the kinase and its substrate peptide to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Hypothetical Data Presentation
| Kinase Target | Compound | IC₅₀ (nM) [Mean ± SD, n=3] |
| PAK1 | This compound | 85 ± 12 |
| Aurora A | This compound | 250 ± 35 |
| VEGFR2 | This compound | > 1000 |
| PAK1 | Staurosporine (Positive Control) | 15 ± 3 |
Signaling Pathway Diagram: Potential Kinase Inhibition
Conclusion
The protocols and application notes provided herein offer a foundational framework for the in vitro characterization of this compound. By employing assays that assess anti-proliferative activity and kinase inhibition, researchers can begin to elucidate the biological function and therapeutic potential of this compound. It is recommended that initial screening be followed by more detailed mechanistic studies, such as cell cycle analysis or apoptosis assays, to further understand its mode of action. Researchers should always perform initial validation experiments to confirm compound solubility and stability under their specific assay conditions.
References
In Vivo Evaluation of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available in vivo data exists for the specific compound 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The following application notes and protocols are based on the known biological activities of structurally related indazole derivatives and serve as a foundational guide for designing in vivo studies. All protocols require optimization and approval by the relevant institutional animal care and use committee (IACUC).
I. Introduction to this compound
This compound belongs to the indazole class of heterocyclic organic compounds. Indazole derivatives are recognized for their diverse pharmacological activities, making them a subject of interest in medicinal chemistry.[1][2] Various compounds featuring the indazole scaffold have been investigated for their potential as anti-inflammatory, anticancer, and anticonvulsant agents.[1][3][4][5] The carbohydrazide moiety at the 3-position of the indazole ring is a key functional group that can be crucial for biological activity.[1] In vivo studies are essential to determine the efficacy, safety, and pharmacokinetic profile of this compound.
II. Potential Therapeutic Applications and In Vivo Models
Based on the activities of related indazole derivatives, this compound could be evaluated for the following therapeutic applications using established animal models:
-
Anti-inflammatory Activity:
-
Anticancer Activity:
-
Anticonvulsant Activity:
III. Data Presentation: Hypothetical In Vivo Efficacy
The following tables present hypothetical quantitative data to illustrate how results from in vivo studies could be structured.
Table 1: Hypothetical Anti-inflammatory Effect in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control (Saline) | - | 1.25 ± 0.15 | - |
| Compound | 25 | 0.98 ± 0.12 | 21.6 |
| Compound | 50 | 0.75 ± 0.10 | 40.0 |
| Compound | 100 | 0.55 ± 0.08 | 56.0 |
| Diclofenac (Standard) | 10 | 0.50 ± 0.07 | 60.0 |
Table 2: Hypothetical Anticancer Efficacy in a Xenograft Mouse Model (e.g., HCT116 Colon Cancer)
| Treatment Group | Dose (mg/kg/day, i.p.) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control (DMSO) | - | 1500 ± 250 | - |
| Compound | 20 | 1100 ± 180 | 26.7 |
| Compound | 40 | 750 ± 150 | 50.0 |
| 5-Fluorouracil (Standard) | 20 | 600 ± 120 | 60.0 |
Table 3: Hypothetical Anticonvulsant Activity in the MES Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Animals Protected / Total | % Protection |
| Vehicle Control (Saline) | - | 0 / 10 | 0 |
| Compound | 15 | 3 / 10 | 30 |
| Compound | 30 | 6 / 10 | 60 |
| Compound | 60 | 9 / 10 | 90 |
| Phenytoin (Standard) | 25 | 10 / 10 | 100 |
IV. Experimental Protocols
A. Acute Oral Toxicity Study (General Protocol)
This protocol is a preliminary step to determine the safety profile of the compound.
-
Animals: Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), fasted overnight before administration.[11]
-
Groups: A minimum of three dose groups and one vehicle control group.
-
Administration: Administer the compound orally via gavage as a single dose.[11] The volume should not exceed 10 mL/kg for rats or 20 mL/kg for mice.
-
Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[12]
-
Necropsy: Perform gross necropsy on all animals at the end of the study.
B. Carrageenan-Induced Paw Edema Protocol
-
Animals: Wistar rats (150-200g).
-
Groups: Vehicle control, standard drug (e.g., Diclofenac, 10 mg/kg), and at least three dose levels of the test compound.
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).[4]
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]
-
Measure the paw volume using a plethysmograph at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[4]
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
C. Xenograft Tumor Model Protocol
-
Cell Culture: Culture the desired human cancer cell line (e.g., HCT116) under appropriate conditions.
-
Animals: Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old.
-
Procedure:
-
Inject cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of media) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups.
-
Administer the test compound, vehicle, or standard drug (e.g., 5-Fluorouracil) via the desired route (e.g., i.p., p.o.) on a predetermined schedule (e.g., daily for 14 days).
-
Measure tumor volume and body weight twice a week.
-
-
Data Analysis: Calculate tumor growth inhibition and assess any signs of toxicity.
D. Maximal Electroshock (MES) Seizure Protocol
-
Animals: Swiss albino mice (20-25g).
-
Groups: Vehicle control, standard drug (e.g., Phenytoin, 25 mg/kg), and at least three dose levels of the test compound.
-
Procedure:
-
Administer the test compound or vehicle i.p.
-
After a predetermined time (e.g., 30-60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 0.2 sec) via corneal electrodes.
-
Observe the presence or absence of the tonic hind limb extension phase of the seizure.
-
-
Data Analysis: The absence of the tonic hind limb extension is considered as protection. Calculate the percentage of protection in each group.
V. Visualizations
Caption: A generalized workflow for the in vivo evaluation of a novel compound.
Caption: A hypothetical signaling pathway for the anti-inflammatory action of an indazole compound.
Caption: The logical relationship in an anticonvulsant screening protocol.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpp.com [ijpp.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 10. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols for High-Throughput Screening of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide compound libraries to identify and characterize novel kinase inhibitors. The protocols herein detail the synthesis of the core scaffold, library generation, and robust HTS assays against key oncogenic and inflammatory kinases: JAK2, VEGFR-2, and p38 MAPK.
Introduction
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Derivatives of this core have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. This document outlines a systematic approach for the synthesis of a focused library of this compound derivatives and their subsequent evaluation in high-throughput screening campaigns.
Library Synthesis and Characterization
A focused chemical library can be generated from the this compound core. The synthesis involves the initial formation of the indazole ring system, followed by the introduction of the carbohydrazide moiety. Subsequent derivatization of the hydrazide with a variety of aldehydes or activated carboxylic acids allows for the creation of a diverse library of compounds.
Protocol for Synthesis of this compound
This protocol outlines the general synthesis of the core scaffold.
Materials:
-
2-oxocyclohexanecarboxylic acid ethyl ester
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
A mixture of 2-oxocyclohexanecarboxylic acid ethyl ester and an excess of hydrazine hydrate in ethanol is heated to reflux for 24 hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The resulting precipitate is collected by filtration and washed with ethyl acetate and water to yield this compound as a solid.[1]
Library Generation
The carbohydrazide core serves as a versatile handle for diversification. A library of derivatives can be synthesized by reacting the core with a panel of substituted aldehydes or by coupling with a diverse set of carboxylic acids using standard amide bond formation reagents (e.g., HATU, HOBt/EDC).
High-Throughput Screening Data
The following tables present representative data from a hypothetical high-throughput screen of a this compound library against three key protein kinases. The library compounds are designated with a generic identifier (e.g., THI-001). Known kinase inhibitors are included as positive controls.
Table 1: Primary High-Throughput Screening at 10 µM Compound Concentration
| Compound ID | Target Kinase | % Inhibition | Hit ( >50% Inhibition) |
| THI-001 | JAK2 | 85 | Yes |
| THI-001 | VEGFR-2 | 32 | No |
| THI-001 | p38 MAPK | 15 | No |
| THI-002 | JAK2 | 12 | No |
| THI-002 | VEGFR-2 | 92 | Yes |
| THI-002 | p38 MAPK | 45 | No |
| THI-003 | JAK2 | 5 | No |
| THI-003 | VEGFR-2 | 8 | No |
| THI-003 | p38 MAPK | 78 | Yes |
| Ruxolitinib | JAK2 | 98 | Yes |
| Sunitinib | VEGFR-2 | 95 | Yes |
| SB203580 | p38 MAPK | 93 | Yes |
Table 2: Dose-Response Analysis of Primary Hits (IC50 Values)
| Compound ID | JAK2 IC50 (nM) | VEGFR-2 IC50 (nM) | p38 MAPK IC50 (nM) |
| THI-001 | 75 | >10,000 | >10,000 |
| THI-002 | >10,000 | 150 | >10,000 |
| THI-003 | >10,000 | >10,000 | 250 |
| Ruxolitinib | 3 | >10,000 | >10,000 |
| Sunitinib | 500 | 10 | 1,200 |
| SB203580 | >10,000 | >10,000 | 50 |
Experimental Protocols for High-Throughput Screening
The following are detailed protocols for biochemical kinase assays suitable for HTS. These assays are designed to be performed in 384-well plates to maximize throughput.
HTS Workflow
References
Application Notes & Protocols: Analytical Methods for 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2][3] As with any novel therapeutic candidate, robust and reliable analytical methods are essential for its characterization, quantification, and quality control throughout the development lifecycle. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to be a starting point for researchers, offering a solid foundation for further method development and validation.
I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.[4][5][6] This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the determination of purity and the quantification of the target compound in bulk drug substance and formulated products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.[7]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[7]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Quantification is performed by comparing the peak area of the sample to that of a standard of known concentration.
-
Data Presentation:
| Parameter | Value |
| Retention Time | ~ 8.5 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Linearity (r²) | > 0.999 |
Experimental Workflow:
Caption: HPLC analysis workflow.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for the identification of impurities and degradants, as well as for the quantification of the compound at low concentrations in complex matrices.[8][9][10]
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
-
LC Conditions: The same conditions as described in the HPLC protocol can be used.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Nitrogen, at a flow rate appropriate for the instrument.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation: Prepare samples as described in the HPLC protocol, but at a lower concentration (e.g., 1 µg/mL) for infusion and direct analysis.
-
Data Analysis:
-
The identity of the compound is confirmed by its retention time and the mass-to-charge ratio (m/z) of its molecular ion.
-
For trace analysis, a multiple reaction monitoring (MRM) method can be developed by selecting a specific precursor ion and a characteristic product ion.
-
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₄O |
| Molecular Weight | 180.21 g/mol |
| Expected [M+H]⁺ | m/z 181.11 |
| Expected [M+Na]⁺ | m/z 203.09 |
Experimental Workflow:
Caption: LC-MS analysis workflow.
III. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While this compound itself is not amenable to GC-MS without derivatization, this technique is invaluable for the analysis of volatile and semi-volatile impurities that may be present from the synthesis process.[11][12][13]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-500.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
The solution can be injected directly or after derivatization if targeting specific non-volatile impurities.
-
-
Data Analysis:
-
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantification can be performed using an internal standard.
-
Data Presentation:
| Impurity | Retention Time (min) | Key m/z fragments |
| Hypothetical Impurity 1 | 10.2 | 77, 105, 120 |
| Hypothetical Impurity 2 | 12.5 | 57, 85, 114 |
Experimental Workflow:
Caption: GC-MS workflow for impurity profiling.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[1][7][14] Both ¹H and ¹³C NMR are essential for confirming the identity and structure of this compound.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A DEPT experiment can also be performed to aid in the assignment of carbon signals.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecule.
-
Data Presentation:
¹H NMR (400 MHz, DMSO-d₆) - Predicted Chemical Shifts:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | NH (indazole) |
| ~9.0 | br s | 1H | NH (hydrazide) |
| ~4.5 | br s | 2H | NH₂ (hydrazide) |
| ~2.5 | m | 4H | CH₂ (tetrahydroindazole) |
| ~1.7 | m | 4H | CH₂ (tetrahydroindazole) |
¹³C NMR (100 MHz, DMSO-d₆) - Predicted Chemical Shifts:
| Chemical Shift (ppm) | Assignment |
| ~160 | C=O (carbohydrazide) |
| ~140 | C (indazole) |
| ~135 | C (indazole) |
| ~110 | C (indazole) |
| ~25-20 | CH₂ (tetrahydroindazole) |
Hypothetical Signaling Pathway:
Indazole derivatives have been shown to interact with a variety of biological targets. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, for example, through the inhibition of a protein kinase.
Caption: A hypothetical signaling pathway.
References
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. public.pensoft.net [public.pensoft.net]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide and its Metabolites in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide and its putative metabolites in biological samples such as plasma and urine. The protocol employs a solid-phase extraction (SPE) cleanup, followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This methodology provides the high selectivity and sensitivity required for pharmacokinetic and metabolic studies in drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a potential therapeutic agent. LC-MS/MS is a powerful analytical technique for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. This document provides a comprehensive protocol for the analysis of this compound and its expected metabolites.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is recommended for the cleanup and concentration of the target analyte and its metabolites from plasma or urine.[1]
Materials:
-
SPE cartridges (e.g., Oasis HLB)[1]
-
Methanol (LC-MS grade)[1]
-
Acetonitrile (LC-MS grade)[1]
-
Water (LC-MS grade)[1]
-
Formic acid[1]
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)[1]
-
Centrifuge
-
Nitrogen evaporator[1]
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard solution.[1]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[1]
-
Elution: Elute the analytes with 1 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[1] Reconstitute the residue in 100 µL of the initial mobile phase.[1] The sample is now ready for LC-MS/MS analysis.[1]
Liquid Chromatography (LC)
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.[1]
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40 °C[1] |
| Gradient | See Table 1 |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry (MS)
Instrumentation: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source is recommended.[1]
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions: The specific MRM transitions (precursor ion → product ion) and collision energies for this compound and its potential metabolites need to be determined by infusing the analytical standards into the mass spectrometer. For structurally similar indazole carboxamides, common metabolic pathways include hydroxylation and hydrolysis of the amide bond, followed by glucuronidation.[1]
Table 2: Hypothetical MRM Transitions for Analyte and Potential Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
| Hydroxy Metabolite | To be determined | To be determined | To be determined |
| Hydrolyzed Metabolite | To be determined | To be determined | To be determined |
| Glucuronide Conjugate | To be determined | To be determined | To be determined |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables are examples and should be populated with experimental data.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| This compound | e.g., 0.1 - 100 | >0.99 |
| Hydroxy Metabolite | e.g., 0.1 - 100 | >0.99 |
Table 4: Method Validation Parameters (Illustrative)
| Parameter | This compound | Hydroxy Metabolite |
| LLOQ (ng/mL) | e.g., 0.1 | e.g., 0.1 |
| Accuracy (%) at LLOQ | e.g., 85-115 | e.g., 85-115 |
| Precision (%RSD) at LLOQ | e.g., <20 | e.g., <20 |
| Recovery (%) | e.g., >80 | e.g., >80 |
| Matrix Effect (%) | e.g., 90-110 | e.g., 90-110 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Putative Metabolic Pathway
Caption: Putative metabolic pathway of the analyte.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the quantitative analysis of this compound and its potential metabolites in biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the structured data presentation and workflow visualizations, offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Method validation should be performed according to regulatory guidelines to ensure data quality and reliability.
References
Application Notes and Protocols for the Formulation Development of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a heterocyclic compound with potential applications in medicinal chemistry as a building block for novel therapeutic agents. Its indazole core and carbohydrazide functional group suggest its utility in the synthesis of molecules with potential biological activities, including but not limited to antimicrobial, anti-inflammatory, and central nervous system effects.[1] The successful development of this active pharmaceutical ingredient (API) into a safe and effective drug product necessitates a thorough and systematic formulation development program.
These application notes provide a comprehensive overview of the key studies and protocols required for the pre-formulation and formulation development of this compound. The protocols are designed to be adaptable and can be modified based on the specific objectives of the research and the intended dosage form.
Pre-formulation Studies
Pre-formulation studies are the cornerstone of rational dosage form design. These investigations focus on characterizing the physicochemical properties of the API to guide the selection of appropriate excipients and manufacturing processes.
Physicochemical Characterization
A fundamental understanding of the API's properties is critical.
Protocol 1: Basic Physicochemical Property Determination
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Appearance: Visually inspect the powder for its color, odor, and general appearance.
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Melting Point: Determine the melting point using a calibrated melting point apparatus. A sharp melting point indicates high purity. The reported melting point is in the range of 176-179 °C.[1]
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Molecular Weight and Formula: The molecular formula is C₈H₁₂N₄O and the molecular weight is 180.21 g/mol .[1]
-
pKa Determination: Determine the acid dissociation constant (pKa) using potentiometric titration or UV-Vis spectroscopy. This is crucial for understanding the ionization state of the molecule at different pH values, which influences solubility and absorption.
-
LogP/LogD Determination: Measure the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) using the shake-flask method or a validated HPLC method. This provides an indication of the compound's lipophilicity and its potential for membrane permeation.
Data Presentation:
Table 1: Physicochemical Properties of this compound
| Property | Result | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 177.5 °C | Capillary Method |
| Molecular Formula | C₈H₁₂N₄O | - |
| Molecular Weight | 180.21 g/mol | - |
| pKa | (Hypothetical) 3.5 (basic), 9.8 (acidic) | Potentiometric Titration |
| LogP | (Hypothetical) 1.2 | Shake-Flask Method |
| LogD (pH 7.4) | (Hypothetical) 0.8 | Shake-Flask Method |
Solubility Studies
Solubility is a critical determinant of a drug's bioavailability.
Protocol 2: Equilibrium Solubility Determination
-
Prepare a series of buffered solutions at different pH values (e.g., 1.2, 2.5, 4.5, 6.8, 7.4, and 8.0).
-
Add an excess amount of the API to each buffer solution in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as HPLC-UV.
Data Presentation:
Table 2: pH-Solubility Profile of this compound at 37 °C
| pH | Solubility (mg/mL) |
| 1.2 | (Hypothetical) 5.2 |
| 2.5 | (Hypothetical) 2.8 |
| 4.5 | (Hypothetical) 0.5 |
| 6.8 | (Hypothetical) 0.1 |
| 7.4 | (Hypothetical) 0.1 |
| 8.0 | (Hypothetical) 0.3 |
Solid-State Characterization
The solid-state properties of an API can significantly impact its stability, solubility, and manufacturability.
Protocol 3: Solid-State Analysis
-
Microscopy: Examine the particle size, shape, and morphology using light microscopy and scanning electron microscopy (SEM).
-
X-ray Powder Diffraction (XRPD): Analyze the crystalline or amorphous nature of the API.
-
Differential Scanning Calorimetry (DSC): Determine the melting point, and identify any polymorphic forms or solvates.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and identify the presence of any residual solvents or water.
Data Presentation:
Table 3: Solid-State Characteristics of this compound
| Technique | Observation |
| Microscopy | (Hypothetical) Crystalline needles |
| XRPD | (Hypothetical) Sharp peaks indicating a crystalline structure |
| DSC | (Hypothetical) Single endotherm at 177.5 °C |
| TGA | (Hypothetical) No significant weight loss before melting |
Formulation Development
Based on the pre-formulation data, a suitable dosage form can be developed. The following sections outline protocols for developing a hypothetical oral solid dosage form (e.g., a tablet).
Excipient Compatibility Studies
Ensuring the compatibility of the API with various excipients is crucial for the stability of the final product.[2][3]
Protocol 4: API-Excipient Compatibility Screening
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Prepare binary mixtures of the API and each selected excipient (e.g., in a 1:1 or 1:5 ratio). Common excipients to test include diluents (e.g., microcrystalline cellulose, lactose), binders (e.g., povidone, HPMC), disintegrants (e.g., croscarmellose sodium, sodium starch glycolate), and lubricants (e.g., magnesium stearate).
-
Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) and at room temperature for a specified period (e.g., 4 weeks).[2]
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:
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Physical changes: Visual inspection for color change, clumping, or liquefaction.
-
Chemical degradation: Use a stability-indicating HPLC method to quantify the API and detect any degradation products.
-
-
Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions, as indicated by shifts in melting points or the appearance of new thermal events.[4][5]
Data Presentation:
Table 4: Excipient Compatibility Study Results (4 weeks at 40 °C/75% RH)
| Excipient | Ratio (API:Excipient) | Physical Appearance | API Assay (%) | Total Impurities (%) |
| Microcrystalline Cellulose | 1:5 | No change | 99.8 | 0.2 |
| Lactose Monohydrate | 1:5 | Slight yellowing | 95.2 | 4.8 |
| Povidone K30 | 1:1 | No change | 99.5 | 0.5 |
| Croscarmellose Sodium | 1:1 | No change | 99.6 | 0.4 |
| Magnesium Stearate | 1:1 | Significant clumping | 98.9 | 1.1 |
Workflow for Pre-formulation and Excipient Compatibility:
Caption: Workflow from API characterization to formulation development.
Formulation and Process Development
This phase involves developing a robust manufacturing process for the chosen dosage form.
Protocol 5: Tablet Formulation by Direct Compression
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Blending:
-
Screen the API and selected excipients (e.g., microcrystalline cellulose, croscarmellose sodium) through an appropriate mesh sieve to ensure particle size uniformity.
-
Blend the API and intragranular excipients in a V-blender or bin blender for a specified time (e.g., 15 minutes).
-
-
Lubrication:
-
Add the lubricant (e.g., magnesium stearate) to the blend and mix for a short period (e.g., 3-5 minutes).
-
-
Compression:
-
Compress the final blend into tablets using a rotary tablet press.
-
Optimize compression parameters (e.g., compression force, turret speed) to achieve tablets with desired physical properties.
-
Data Presentation:
Table 5: Trial Tablet Formulations (Direct Compression)
| Ingredient | Formulation A (% w/w) | Formulation B (% w/w) |
| API | 20.0 | 20.0 |
| Microcrystalline Cellulose | 74.0 | 69.0 |
| Croscarmellose Sodium | 5.0 | 10.0 |
| Magnesium Stearate | 1.0 | 1.0 |
| Total | 100.0 | 100.0 |
Table 6: Physical Properties of Trial Tablet Formulations
| Parameter | Formulation A | Formulation B |
| Hardness (N) | (Hypothetical) 80-100 | (Hypothetical) 85-105 |
| Friability (%) | (Hypothetical) < 0.5 | (Hypothetical) < 0.5 |
| Disintegration Time (min) | (Hypothetical) < 10 | (Hypothetical) < 5 |
| Dissolution (% in 30 min) | (Hypothetical) > 85 | (Hypothetical) > 90 |
Stability Studies
Stability testing is essential to determine the shelf-life of the drug product.
Protocol 6: Accelerated Stability Study
-
Package the final optimized tablet formulation in the intended container closure system (e.g., HDPE bottles, blisters).
-
Store the packaged tablets under accelerated conditions (e.g., 40 °C/75% RH) for a period of 6 months.
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:
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Physical appearance
-
Hardness
-
Disintegration time
-
Dissolution profile
-
API assay
-
Degradation products
-
Data Presentation:
Table 7: Accelerated Stability Data for Optimized Tablet Formulation (Example)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Dissolution (% in 30 min) |
| 0 | White, round tablet | 100.2 | 0.15 | 92 |
| 1 | No change | 100.0 | 0.18 | 91 |
| 3 | No change | 99.5 | 0.25 | 90 |
| 6 | No change | 98.9 | 0.35 | 88 |
Logical Flow for Stability Assessment:
Caption: Protocol for conducting an accelerated stability study.
Potential Signaling Pathway Involvement
While the specific mechanism of action for this compound is not defined, indazole derivatives are known to interact with various biological targets, such as kinases. For illustrative purposes, a hypothetical signaling pathway is presented below.
Hypothetical Signaling Pathway Inhibition:
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Tetrahydro-1H-Indazole Synthesis
Welcome to the technical support center for the synthesis of tetrahydro-1H-indazole and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing tetrahydro-1H-indazoles?
A1: Tetrahydro-1H-indazoles are typically synthesized through the condensation reaction of a 1,3-cyclohexanedione derivative with a hydrazine.[1] A common method involves the reaction of 2-acylcyclohexanones with hydrazines to form 4,5,6,7-tetrahydroindazoles.[1] Another approach is the condensation of hydrazines with cyclohex-2-en-1-ones, which yields 4,5-dihydro-2H-indazol-3-ols that can be further processed.[1]
Q2: My reaction is producing a significant amount of the undesired 2H-indazole regioisomer. How can I improve the selectivity for the 1H-isomer?
A2: The formation of 1H- versus 2H-indazoles is a common challenge. The 1H-tautomer is generally more thermodynamically stable.[2][3] To favor the formation of the 1H-indazole, consider the following:
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Base and Solvent Selection: The choice of base and solvent is critical. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation, leading to the 1H-indazole.[4][5]
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Steric Hindrance: Bulky substituents at the C3-position of the indazole precursor can sterically hinder the N2-position, thus promoting reaction at the N1-position.[5]
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Thermodynamic Control: Conditions that allow for thermodynamic equilibration will generally favor the more stable 1H-isomer.[5]
Q3: I am observing significant side-product formation, such as hydrazones and dimers. What steps can I take to minimize these impurities?
A3: The formation of hydrazones and dimeric impurities is a known issue, particularly in syntheses involving salicylaldehyde and hydrazine hydrochloride at elevated temperatures.[6] To mitigate these side reactions:
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Control Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions.[6][7] In some cases, increasing the temperature up to a certain point (e.g., 110 °C) can increase the yield of the desired product, but higher temperatures may lead to a decrease in yield due to an increase in side reactions.[7]
-
Solvent Choice: Aprotic solvents like DMSO and DMF have been reported to provide higher yields and potentially disfavor the formation of side products compared to protic solvents like ethanol.[8][9]
-
Stoichiometry and Addition Rate: Careful control of reactant stoichiometry and the slow addition of one reactant to another can help minimize the formation of dimeric species.[6]
Q4: Can the choice of catalyst influence the outcome of my tetrahydro-1H-indazole synthesis?
A4: Yes, the catalyst can play a significant role. For instance, in syntheses starting from 2-acylcyclohexanones, zirconium phosphonate catalysts have been used effectively.[1] For other indazole syntheses, copper-based catalysts like Cu(OAc)₂ and Cu₂O are employed for cyclization reactions.[2] The catalyst loading can also be a critical parameter to optimize.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Suboptimal reaction temperature.- Inappropriate solvent.- Catalyst inefficiency or poisoning.- Presence of moisture or air in sensitive reactions. | - Optimize the reaction temperature. A temperature of 110 °C has been found to be optimal in some cases, with higher temperatures leading to decreased yields.[7]- Screen different solvents. Aprotic solvents like DMSO have been shown to give better yields than protic solvents in certain reactions.[9]- Ensure the catalyst is active and consider screening different catalysts or catalyst loadings.[2]- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture or air. |
| Poor Regioselectivity (Formation of 2H-isomer) | - Kinetic control favoring the 2H-isomer.- Electronic effects of substituents. | - Use conditions that favor thermodynamic control, such as a non-polar aprotic solvent (e.g., THF) with a strong, non-nucleophilic base (e.g., NaH).[4][5]- Be aware that electron-withdrawing groups at the C7-position can favor N2-alkylation.[5] |
| Formation of Side Products (e.g., hydrazones, dimers) | - High reaction temperature.- Inappropriate solvent.- Incorrect stoichiometry. | - Lower the reaction temperature.[6]- Switch to an aprotic solvent like DMSO or DMF.[6][8]- Carefully control the stoichiometry of the reactants and consider slow, dropwise addition of one reactant.[6] |
| Difficulty in Product Isolation/Purification | - Formation of closely related isomers or byproducts.- Product instability. | - Utilize chromatographic techniques such as flash column chromatography or HPLC for separation.[10]- Ensure appropriate work-up procedures to remove catalysts and unreacted starting materials. |
Experimental Protocols
Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazoles from 2-Acylcyclohexanones
This protocol is adapted from the general procedure for the condensation of 2-acylcyclohexanones with hydrazines.[1]
-
Reaction Setup: To a solution of the 2-acylcyclohexanone (1.0 eq.) in a suitable solvent (e.g., ethanol), add the desired hydrazine (1.1 eq.).
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as recrystallization from ethanol or column chromatography on silica gel.
Data Tables
Table 1: Effect of Solvent on the Yield of 1H-Indazole Synthesis
| Entry | Solvent | Yield (%) |
| 1 | Water | 45 |
| 2 | Ethanol | 65 |
| 3 | Methanol | 55 |
| 4 | Acetonitrile | 70 |
| 5 | Dichloromethane (DCM) | 40 |
| 6 | Tetrahydrofuran (THF) | 60 |
| 7 | Dimethylformamide (DMF) | 75 |
| 8 | Dimethyl sulfoxide (DMSO) | 85 |
Data adapted from a study on the synthesis of 1H-indazoles, demonstrating the superior performance of aprotic polar solvents.[9]
Table 2: Effect of Temperature on the Yield of Indazole Synthesis
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temperature | 12 | < 10 |
| 2 | 60 | 8 | 45 |
| 3 | 80 | 5 | 68 |
| 4 | 100 | 3 | 85 |
| 5 | 110 | 2.5 | 92 |
| 6 | 120 | 2.5 | 81 |
This table illustrates that for a specific indazole synthesis, the yield increases with temperature up to 110 °C, after which it begins to decrease, likely due to side reactions.[7]
Visual Guides
Caption: General experimental workflow for the synthesis of tetrahydro-1H-indazoles.
Caption: A troubleshooting decision tree for optimizing tetrahydro-1H-indazole synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Improving yield and purity of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthesis involves a two-step process. First, the formation of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate from a cyclohexanone derivative. This is followed by the hydrazinolysis of the resulting ester with hydrazine hydrate to yield the desired carbohydrazide.[1]
Q2: What is a typical reported yield for this synthesis?
A2: A literature protocol reports a yield of 64% for the conversion of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate to this compound by refluxing with hydrazine in ethanol for 24 hours.[1]
Q3: What are the most common side reactions that can lower the yield and purity?
A3: Common side reactions include the formation of N-1 and N-2 alkylated regioisomers during the formation of the indazole ring.[2] During the hydrazinolysis step, incomplete reaction, and the formation of dimers or hydrazones are potential side reactions.[2] Hydrolysis of the carbohydrazide back to the carboxylic acid can also occur under certain conditions.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting ester and the appearance of the more polar carbohydrazide product spot will indicate the reaction's progression.
Q5: What are the recommended purification techniques for the final product?
A5: The most common and effective methods for purifying solid carbohydrazide derivatives are recrystallization and column chromatography.[3] For recrystallization, ethanol or a mixture of ethanol and water are often suitable solvents.[4] If recrystallization does not yield a pure product, column chromatography using silica gel is a viable alternative.[2]
Troubleshooting Guides
Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Extend the reflux time beyond 24 hours and monitor by TLC until the starting ester is consumed. - Increase Temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent used (e.g., ethanol ~78°C). - Use Excess Hydrazine Hydrate: Employing a larger excess of hydrazine hydrate (e.g., 10-20 equivalents) can drive the reaction to completion. |
| Sub-optimal Reagent Stoichiometry | - A molar ratio of ester to hydrazine hydrate of 1:7 has been reported to give good yields.[1] Experiment with increasing the equivalents of hydrazine hydrate. |
| Product Loss During Work-up | - Precipitation: After evaporation of the reaction solvent, ensure complete precipitation of the product. Cooling the residue in an ice bath can aid this. - Washing: When washing the filtered product, use cold solvents (e.g., cold ethyl acetate and water) to minimize dissolution of the desired compound. |
| Side Reactions | - Formation of Dimers: Using a larger excess of hydrazine can often minimize the formation of dimeric byproducts. - Thermal Degradation: Although less common at reflux temperatures for this class of compounds, prolonged exposure to high heat could lead to some degradation. Consider optimizing for the shortest effective reaction time. |
Low Purity
| Potential Cause | Recommended Solution |
| Unreacted Starting Material | - Optimize Reaction Conditions: Refer to the "Low Yield" table to ensure the reaction goes to completion. - Purification: Unreacted ester is typically less polar than the carbohydrazide product and can be separated by column chromatography. |
| Presence of Hydrazones or other Side Products | - Recrystallization: Choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities have different solubility profiles. Ethanol or ethanol/water mixtures are good starting points.[4] - Column Chromatography: Use a silica gel column with an appropriate eluent system. A gradient of increasing polarity (e.g., starting with ethyl acetate/hexane and gradually increasing the proportion of a more polar solvent like methanol) can be effective for separating polar impurities. |
| "Oiling Out" During Recrystallization | - This occurs when the product separates as a liquid instead of a solid. To remedy this, reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also promote proper crystallization. |
| Contamination with Hydrazine Salts | - Ensure the product is thoroughly washed with water after filtration to remove any water-soluble hydrazine salts that may have formed. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reported synthesis and may require optimization for your specific laboratory conditions.[1]
Materials:
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Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Hydrazine hydrate
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Ethanol
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Ethyl acetate
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Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 equivalent) in ethanol.
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Add an excess of hydrazine hydrate (e.g., 7.0 equivalents).
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Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Evaporate the ethanol under reduced pressure.
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Collect the resulting precipitate by filtration.
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Wash the precipitate with ethyl acetate and water.
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Dry the solid product to obtain this compound.
Purification by Recrystallization
Procedure:
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Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
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Filter the hot solution to remove any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol.
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Dry the crystals under vacuum.
Visualizations
References
Technical Support Center: Synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely adopted synthetic route is the hydrazinolysis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with hydrazine hydrate in a suitable solvent, typically ethanol, under reflux conditions.[1]
Q2: What are the potential byproducts in this synthesis?
A2: While the reaction is generally clean, several byproducts can form under certain conditions. These primarily include:
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Unreacted Starting Material: Incomplete reaction can leave residual ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.
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4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Hydrolysis of the starting ester or the product hydrazide can lead to the formation of the corresponding carboxylic acid.
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N,N'-bis(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)hydrazine (Diacylhydrazine): Reaction of the initially formed carbohydrazide with another molecule of the starting ester can produce this diacylhydrazine impurity.
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Ethyl 2-hydrazinocarbonyl-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate: Reaction of hydrazine at the N1 position of the indazole ring followed by reaction with another ester molecule.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a non-polar solvent system such as ethyl acetate/hexane can be used to separate the starting material (ester) from the more polar product (carbohydrazide). For HPLC, a reversed-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically effective.
Q4: What are the recommended purification methods for the final product?
A4: The product, this compound, often precipitates from the reaction mixture upon cooling. It can be purified by filtration and washing with a suitable solvent like cold ethanol or diethyl ether to remove soluble impurities. If further purification is required, recrystallization from a solvent system such as ethanol/water or isopropanol is recommended. Column chromatography on silica gel can also be employed for high-purity samples, although this is less common for the final carbohydrazide product due to its polarity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of starting material: Presence of water in the reaction mixture. 3. Product loss during workup: Product is partially soluble in the washing solvent. | 1. Increase the reaction time and ensure the reaction is at reflux. Use a molar excess of hydrazine hydrate. 2. Use anhydrous ethanol and fresh hydrazine hydrate. 3. Use a minimal amount of cold solvent for washing the precipitate. |
| Presence of Unreacted Starting Material | 1. Insufficient hydrazine hydrate: Molar ratio of hydrazine to ester is too low. 2. Short reaction time: The reaction has not gone to completion. | 1. Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents). 2. Extend the reflux time and monitor the reaction by TLC or HPLC until the starting material spot/peak is minimal. |
| Product is an Oily Substance Instead of a Solid | 1. Presence of significant impurities: Byproducts are preventing crystallization. 2. Residual solvent: Incomplete removal of the reaction solvent. | 1. Purify the crude product by column chromatography before attempting crystallization. 2. Ensure the product is thoroughly dried under vacuum. Trituration with a non-polar solvent like hexane or diethyl ether may induce solidification. |
| Contamination with Diacylhydrazine Byproduct | 1. High reaction temperature or prolonged reaction time with insufficient hydrazine: This can favor the reaction of the product with the starting ester. 2. Stoichiometry: Using a near-stoichiometric amount of hydrazine. | 1. Use a larger excess of hydrazine to ensure the ester reacts preferentially with hydrazine rather than the product carbohydrazide. Maintain a moderate reflux temperature. 2. Employ a significant molar excess of hydrazine hydrate. |
| Presence of Carboxylic Acid Impurity | 1. Hydrolysis: Water present in the reagents or solvent. 2. Degradation of product: During prolonged heating or acidic/basic workup conditions. | 1. Use anhydrous solvents and fresh reagents. 2. Minimize reaction time once the starting material is consumed. Avoid harsh acidic or basic conditions during workup. The carboxylic acid can be removed by washing an organic solution of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution), though this may be difficult with the polar carbohydrazide. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that actual results may vary based on specific experimental conditions.
| Parameter | Condition A | Condition B | Condition C |
| Molar Ratio (Ester:Hydrazine) | 1:3 | 1:5 | 1:10 |
| Reaction Time (hours) | 8 | 12 | 24 |
| Temperature (°C) | 80 (Reflux in Ethanol) | 80 (Reflux in Ethanol) | 80 (Reflux in Ethanol) |
| Expected Yield of Carbohydrazide | 60-70% | 75-85% | >90% |
| Potential Unreacted Ester (%) | 5-10% | <5% | <1% |
| Potential Diacylhydrazine (%) | 1-3% | <1% | <0.5% |
Experimental Protocols
Synthesis of this compound
Materials:
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Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Hydrazine hydrate (80-99%)
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Anhydrous Ethanol
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
Procedure:
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To a solution of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 eq.) in anhydrous ethanol (10 mL per gram of ester), add hydrazine hydrate (5.0-10.0 eq.).
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Heat the reaction mixture to reflux with stirring.
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Monitor the reaction progress by TLC (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 12-24 hours.
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After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with a small amount of cold ethanol and then with diethyl ether.
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Dry the product under vacuum to obtain this compound as a white to off-white solid.
Analytical Methods for Purity Assessment
-
HPLC/UPLC:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
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Detection: UV at 254 nm.
-
-
LC-MS:
-
Employ similar chromatographic conditions as HPLC/UPLC.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Expected [M+H]⁺: m/z 181.11.
-
-
¹H NMR Spectroscopy:
-
Solvent: DMSO-d₆.
-
Expected Chemical Shifts (δ, ppm): Signals corresponding to the tetrahydro-indazole core protons, the NH and NH₂ protons of the hydrazide group, and the absence of the ethyl group signals from the starting material.
-
Visualizations
Caption: Reaction pathway showing the desired synthesis and potential byproduct formations.
Caption: A troubleshooting workflow for the synthesis of the target compound.
References
Technical Support Center: Purification of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the chosen solvent. | The solvent is not polar enough to dissolve the carbohydrazide. | - Try a more polar solvent such as ethanol, methanol, or a mixture of ethanol and water. - Gently heat the solvent to increase solubility. |
| Product "oils out" instead of crystallizing. | - The solution is supersaturated. - The cooling rate is too fast. - The boiling point of the solvent is higher than the melting point of the product. | - Reheat the solution to dissolve the oil. - Add a small amount of additional solvent to reduce saturation. - Allow the solution to cool down more slowly. - Seeding the solution with a small crystal of the pure product can initiate crystallization. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. | - Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a co-solvent in which the product is less soluble. |
| Low yield of purified product. | - The product is too soluble in the recrystallization solvent, even at low temperatures. - Incomplete precipitation. | - Use a solvent system where the product has lower solubility at cold temperatures. - Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation. - Minimize the amount of cold solvent used for washing the crystals. |
| Colored impurities remain in the final product. | The impurities have similar solubility to the product. | - Consider a pre-purification step using activated charcoal to adsorb colored impurities before recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate mobile phase composition. - Column overloading. - Column packing issues (channeling). | - Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a good separation (Rf of the product around 0.3-0.4). - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any air bubbles. |
| Product elutes too quickly (with the solvent front). | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Product does not elute from the column. | - The mobile phase is not polar enough. - The product may be adsorbing irreversibly to the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution). - If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina or a deactivated silica gel. |
| Tailing of the product peak. | - Strong interaction between the polar product and the acidic silica gel. - The presence of impurities that co-elute. | - Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to reduce tailing. - Ensure the sample is loaded in a narrow band. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to purify crude this compound?
A1: For initial purification, simple washing of the crude product is often effective. A known synthetic procedure involves washing the filtered precipitate with ethyl acetate and water, which can yield the product in moderate purity.[1] For higher purity, recrystallization is the recommended next step.
Q2: What are the recommended solvents for the recrystallization of this compound?
A2: Based on the polarity of carbohydrazide derivatives, polar solvents are generally suitable. Ethanol, methanol, or a mixture of ethanol and water are good starting points for solvent screening. The ideal solvent will dissolve the compound when hot and allow for good crystal formation upon cooling.
Q3: My crude product is a sticky solid. How should I proceed with purification?
A3: A sticky solid can be challenging to handle. If direct recrystallization is difficult, column chromatography is a suitable alternative. You can dissolve the crude material in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column for purification.
Q4: How can I assess the purity of my purified this compound?
A4: Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in an appropriate solvent system is an indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single sharp peak in the chromatogram corresponds to a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities by observing unexpected signals.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
Q5: What are the potential impurities I might encounter during the synthesis and purification?
A5: Potential impurities could include unreacted starting materials, such as the corresponding ethyl ester (ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate), and by-products from the reaction with hydrazine.
Experimental Protocols
Purification by Washing (Based on Synthesis Protocol)
A general procedure for the synthesis of this compound involves reacting the corresponding ester with hydrazine in ethanol.[1] The purification step described is as follows:
-
After the reaction is complete, evaporate the ethanol.
-
Collect the resulting precipitate by filtration.
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Wash the collected solid with ethyl acetate.
-
Subsequently, wash the solid with water.
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Dry the purified solid. A yield of 64% has been reported using this method.[1]
| Parameter | Value |
| Starting Material | Crude this compound |
| Washing Solvents | Ethyl Acetate, Water |
| Reported Yield | 64%[1] |
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethanol/water mixtures) to find a suitable one that dissolves the compound when hot but not when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
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Stationary Phase: Silica gel is a common choice for the purification of polar compounds.
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Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good starting point for polar compounds like carbohydrazides is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity should be adjusted to achieve an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the mobile phase, dry loading (adsorbing the compound onto a small amount of silica gel before loading) is recommended.
-
Elution: Run the column, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compound and any more polar impurities.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical decision tree for troubleshooting common purification issues.
References
Troubleshooting guide for the synthesis of indazole derivatives
Welcome to the technical support center for the synthesis of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, quantitative data to optimize your reactions, and visualizations of key experimental workflows and biological pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis of indazole derivatives.
Issue 1: Poor Regioselectivity in N-Alkylation
Q: My N-alkylation reaction of a substituted 1H-indazole is producing a nearly inseparable mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the N-alkylation of indazoles is a frequent challenge due to the presence of two nucleophilic nitrogen atoms. The outcome is influenced by a delicate balance of electronic and steric factors of the indazole core, the nature of the electrophile, the choice of base, and the solvent system.
Troubleshooting Strategies for N-Alkylation Regioselectivity:
| Potential Cause | Suggested Solution(s) |
| Suboptimal Base/Solvent Combination | For N1-selectivity , the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is often effective. This is thought to favor the thermodynamically more stable N1-substituted product. For N2-selectivity , consider Mitsunobu conditions (e.g., PPh₃/DIAD) or using triflic acid (TfOH) with diazo compounds. |
| Steric and Electronic Effects of Substituents | Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring N1-alkylation. Conversely, electron-withdrawing groups (EWGs), particularly at the C7-position (e.g., -NO₂, -CO₂Me), can strongly direct alkylation to the N2-position. |
| Reaction Conditions (Kinetic vs. Thermodynamic Control) | N1-substituted indazoles are generally the thermodynamically more stable isomers. Running the reaction at higher temperatures or for longer durations may favor the N1 isomer through equilibration. N2-substituted products are often favored under kinetically controlled conditions (e.g., lower temperatures). |
Issue 2: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields and incomplete reactions are common issues that can stem from various factors depending on the specific synthetic route.
Troubleshooting Strategies for Low Yield/Incomplete Conversion:
| Potential Cause | Suggested Solution(s) |
| Suboptimal Reaction Temperature | Temperature significantly impacts reaction rates and byproduct formation. For instance, while some reactions like the Cadogan cyclization may require high temperatures, excessive heat can lead to decomposition. It is advisable to perform a systematic temperature screening to find the optimal conditions for your specific substrate and catalyst system. |
| Incorrect Choice of Solvent | The polarity and boiling point of the solvent are critical for reactant solubility and reaction kinetics. If starting materials are not fully dissolved, the reaction may be incomplete. Experiment with different solvents to ensure adequate solubility. For certain copper-catalyzed reactions, polyethylene glycol (PEG) has proven effective, while DMSO is common in palladium-catalyzed reactions. |
| Inadequate Base Stoichiometry or Strength | An insufficient amount or inappropriate choice of base can lead to incomplete conversion. Ensure the correct stoichiometry of a suitable base is used for your specific reaction. |
| Substrate Reactivity | The electronic and steric properties of your starting materials can significantly affect the reaction's efficiency. For example, the Davis-Beirut reaction is known to be less efficient with secondary alcohols and anilines as starting materials. If substrate reactivity is a suspected issue, exploring alternative synthetic routes may be necessary. |
| Presence of Water | In moisture-sensitive reactions, such as those involving organometallics or strong bases, the presence of water can be detrimental. Using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere is crucial. The addition of 4 Å molecular sieves can help to remove trace amounts of water. |
Issue 3: Byproduct Formation in Cross-Coupling Reactions
Q: I am observing significant byproduct formation in my Suzuki-Miyaura or Buchwald-Hartwig reactions with a halo-indazole. How can I minimize these side reactions?
A: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing indazoles, but they are not without their challenges, including the formation of unwanted byproducts.
Troubleshooting Strategies for Cross-Coupling Reactions:
| Reaction Type | Common Byproduct(s) | Suggested Solution(s) |
| Suzuki-Miyaura Coupling | Dehalogenation (Hydrodehalogenation) | This occurs when the organopalladium intermediate reacts with a proton source. Minimize this by using anhydrous and thoroughly degassed solvents and reagents. The choice of a less hindered ligand or a lower reaction temperature can also help. |
| Homocoupling of Boronic Acid | This can be minimized by the slow addition of the boronic acid, using the correct stoichiometry, and ensuring efficient stirring. | |
| Buchwald-Hartwig Amination | Reductive Dehalogenation | Similar to Suzuki coupling, this can be addressed by using anhydrous conditions and optimizing the ligand and temperature. |
| Reaction at N1 of the Indazole | While less common, amination at the N1 position can occur. Protecting the N1 position with a suitable protecting group (e.g., BOC or SEM) can ensure regioselectivity at the desired carbon atom. |
Quantitative Data Summary
The following tables summarize reported quantitative data for key reactions in indazole synthesis, providing a comparative overview of how different reaction conditions can influence the outcome.
Table 1: Regioselectivity in the N-Alkylation of 1H-Indazoles
| Indazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Total Yield (%) | Reference(s) |
| Unsubstituted | n-Pentyl bromide | NaH | THF | >99:<1 | 89 | |
| Unsubstituted | n-Pentanol | PPh₃/DIAD | THF | 1:2.5 | 78 | |
| 3-CO₂Me | n-Pentyl bromide | NaH | THF | >99:<1 | 96 | |
| 3-CHO | n-Pentyl bromide | NaH | THF | 16:1 | - | |
| 7-NO₂ | n-Pentyl bromide | NaH | THF | 4:96 | - | |
| 7-CO₂Me | n-Pentyl bromide | NaH | THF | 4:96 | - |
Table 2: Conditions for Buchwald-Hartwig Amination of 6-Bromo-1H-Indazole
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Primary Amine | 2 | BrettPhos precatalyst | LiHMDS | THF | 65 | up to 95 | |
| Secondary Amine | 2 | RuPhos precatalyst | LiHMDS | THF | 65 | up to 90 |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the synthesis of indazole derivatives.
Protocol 1: Highly N1-Selective Alkylation of 1H-Indazoles
This protocol is adapted from procedures demonstrating high N1-selectivity using sodium hydride in THF.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
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Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
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Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
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Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
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Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., to 50 °C) if necessary. Monitor the progress by TLC or LC-MS until the starting material is consumed.
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Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: N2-Selective Alkylation using Triflic Acid and a Diazo Compound
This protocol is based on a metal-free method that provides high N2-selectivity.
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Preparation: In a sealed tube, dissolve the 1H-indazole (1.0 equiv) and the diazo compound (1.5 equiv) in 1,2-dichloroethane (DCE).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.2 equiv) to the mixture.
-
Reaction: Seal the tube and stir the mixture at the desired temperature (e.g., 50 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole.
Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-1H-Indazole
This protocol is a general procedure for the palladium-catalyzed amination of a halo-indazole.
-
Preparation: To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), and the appropriate palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Base Addition: Add the base (e.g., LiHMDS, 1 M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 65 °C. Monitor the progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting workflow for poor N1/N2 regioselectivity.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Signaling Pathways
Many indazole derivatives are developed as kinase inhibitors. Below are simplified diagrams of key signaling pathways where these compounds often exert their therapeutic effects.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: The VEGFR-2 signaling pathway and its inhibition.
Stability issues of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific stability issues you might encounter with this compound in solution, such as loss of potency, appearance of unknown peaks in chromatography, or changes in solution appearance.
| Observed Issue | Potential Cause | Recommended Actions |
| Loss of compound potency over time in acidic solution (e.g., pH < 6). | Acid-catalyzed hydrolysis of the carbohydrazide group. The hydrazide moiety can be susceptible to cleavage under acidic conditions.[1][2][3] | 1. Adjust the solution pH to a neutral range (pH 6-8) if your experimental conditions allow. 2. Prepare fresh solutions immediately before use. 3. Store stock solutions at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles. 4. Perform a time-course stability study at your working pH to determine the compound's half-life. |
| Appearance of new peaks in HPLC analysis, especially when exposed to air or light. | Oxidation of the tetrahydroindazole ring. The electron-rich tetrahydroindazole ring system may be susceptible to oxidation, potentially leading to hydroxylated or other oxidized species.[4][5][6] | 1. Degas solvents and use inert gas (e.g., nitrogen, argon) to blanket the solution. 2. Add antioxidants (e.g., BHT, ascorbic acid) to the solution, if compatible with your assay. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Discoloration or degradation of the compound in solution upon exposure to light. | Photodegradation. Indazole-containing compounds can be sensitive to light, leading to isomerization or degradation.[7][8][9] | 1. Conduct all experimental manipulations under low-light conditions or using light-blocking materials. 2. Store solutions in amber glass containers or opaque tubes. 3. If photodegradation is suspected, compare the stability of a light-exposed sample to a dark control using an analytical method like HPLC. |
| Inconsistent results or rapid degradation in the presence of metal-containing reagents. | Metal-catalyzed degradation. Trace metal ions can catalyze the decomposition of hydrazide and related compounds. | 1. Use high-purity solvents and reagents. 2. If metal contamination is suspected, consider using a chelating agent like EDTA, provided it does not interfere with your experiment. 3. Use metal-free spatulas and glassware when handling the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
Based on the chemical structure, the two most probable degradation pathways are:
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Hydrolysis: The carbohydrazide functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and hydrazine. Hydrazide-containing conjugates are generally more stable as the pH approaches neutrality.[1][2]
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Oxidation: The tetrahydrogenated portion of the indazole ring is a potential site for oxidation.[4] This can be accelerated by exposure to atmospheric oxygen, light, or trace metal ions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the recommended storage conditions for solutions of this compound?
To maximize stability, solutions should be:
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Stored at low temperatures: For short-term storage (days), refrigerate at 2-8°C. For long-term storage (weeks to months), store frozen at -20°C to -80°C.
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Protected from light: Use amber vials or wrap containers with aluminum foil to prevent photodegradation.[8]
-
Blanketed with inert gas: For sensitive applications, purging the solution with nitrogen or argon before sealing can prevent oxidation.
-
Maintained at a neutral pH: If possible, buffer the solution to a pH between 6 and 8.
Q4: How can I monitor the stability of my compound in solution?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[10][11] A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of the parent compound over time.
Quantitative Data Summary
The following table summarizes the expected stability profile based on the chemical properties of the indazole and carbohydrazide moieties. Note: This is a qualitative summary based on chemical principles, as specific quantitative data for this compound is not available in the cited literature.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH < 6) | Low | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid, Hydrazine |
| Neutral (pH 6-8) | High | - | |
| Basic (pH > 8) | Moderate to Low | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid, Hydrazine | |
| Light Exposure | UV or High-Intensity Visible Light | Low | Photo-isomers, Oxidized species |
| Dark / Amber Vial | High | - | |
| Atmosphere | Air / Oxygen | Moderate | Hydroxylated tetrahydroindazole species, other oxidation products |
| Inert (N₂ or Ar) | High | - | |
| Temperature | -20°C to -80°C | High | - |
| 2-8°C | Moderate | Minor hydrolysis/oxidation over time | |
| Ambient (20-25°C) | Low to Moderate | Increased rate of hydrolysis and oxidation | |
| Elevated (>40°C) | Low | Accelerated degradation |
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method to assess the stability of this compound.
-
Column Selection:
-
Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Selection:
-
Solvent A: 0.1% Formic acid or 10 mM phosphate buffer in water.
-
Solvent B: Acetonitrile or Methanol.
-
Begin with a gradient elution, for example, 5% B to 95% B over 20 minutes, to determine the approximate retention time of the parent compound and any visible impurities.
-
-
Detection:
-
Use a Diode Array Detector (DAD) or UV detector. Determine the maximum absorbance wavelength (λmax) of the compound by scanning a standard solution from 200-400 nm.
-
-
Forced Degradation Study:
-
To ensure the method is "stability-indicating," perform forced degradation studies. Expose solutions of the compound to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.
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Oxidation: 3% H₂O₂ at room temperature for 24 hours.
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Photostability: Expose solution to light (ICH Q1B guidelines) for a set duration.
-
Thermal Stress: Heat solution at 60°C for 24 hours.
-
-
Analyze the stressed samples by HPLC. The goal is to achieve 10-30% degradation of the parent compound.
-
-
Method Optimization:
-
Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve good resolution (Rs > 2) between the parent peak and all degradation product peaks.
-
The final method should be able to separate the intact compound from all process impurities and degradation products.
-
-
Validation:
Visualizations
Logical Flow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you overcome these challenges in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What should I do?
A1: Poor aqueous solubility is a common challenge for many organic compounds.[1] A systematic approach is recommended to find the optimal solvent system. Start by preparing a concentrated stock solution in an organic solvent, and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions.[2] If precipitation occurs upon dilution, consider the troubleshooting steps outlined below.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer.[2] Here are several strategies to mitigate this issue:
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Lower the final concentration: Your target concentration in the aqueous buffer may be too high. Try working with a lower final concentration of the compound.
-
Optimize the co-solvent percentage: Keep the final concentration of DMSO or other organic co-solvents as low as possible in your assay medium, typically below 1%, to avoid solvent-induced artifacts in biological systems.[2]
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Use a different co-solvent: If DMSO is not effective, other co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can be tested.[3][4]
-
Employ gentle mixing and warming: When diluting, add the stock solution to the aqueous buffer slowly while vortexing. Gentle warming to 37°C can also help, but be cautious of potential compound degradation.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH adjustment is a primary strategy for compounds with ionizable groups.[] The this compound molecule contains basic nitrogen atoms in the indazole ring and the hydrazide group, which can be protonated at acidic pH. This protonation leads to the formation of a more soluble salt form.[6] Therefore, attempting to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5) may significantly improve its solubility.
Q4: What are co-solvents and how can they help with solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly water-soluble compounds.[7] They work by reducing the polarity of the aqueous solvent. Common co-solvents used in preclinical studies include DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol (PG).[4]
Q5: I've heard about using cyclodextrins. How do they work and are they suitable for my experiments?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble "guest" molecules, like your compound, within their central cavity, forming an inclusion complex that has enhanced aqueous solubility.[8] This is a widely used and effective technique.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations due to its high water solubility and low toxicity.[10]
Comparison of Solubility Enhancement Techniques
The following table summarizes the advantages and disadvantages of common solubility enhancement techniques that can be applied to this compound.
| Technique | Advantages | Disadvantages |
| pH Adjustment | Simple, cost-effective, and rapid to implement.[] | Only effective for ionizable compounds; the required pH may not be compatible with the experimental system. |
| Co-solvents | Effective for a wide range of hydrophobic compounds; simple to prepare.[4] | High concentrations of organic solvents can be toxic to cells in in vitro assays; risk of precipitation upon dilution.[4] |
| Cyclodextrins | High solubilization capacity; can improve stability; generally low toxicity.[8][10] | Can be more expensive; may require more complex formulation development. |
| Surfactants | Can significantly increase solubility through micelle formation.[3] | May interfere with biological assays; potential for cell toxicity. |
| Particle Size Reduction | Increases the surface area for dissolution, leading to a faster dissolution rate.[11] | Does not increase the equilibrium solubility; may require specialized equipment.[1] |
Quantitative Solubility Data Comparison
| Solubilization Method | Solvent System | Achieved Concentration (µg/mL) | Observations (e.g., Precipitation, Clarity) |
| Control | Deionized Water | Enter your data | Enter your observations |
| Control | PBS (pH 7.4) | Enter your data | Enter your observations |
| pH Adjustment | Acetate Buffer (pH 5.0) | Enter your data | Enter your observations |
| Co-solvency | 10% DMSO in PBS (pH 7.4) | Enter your data | Enter your observations |
| Co-solvency | 20% PEG 400 in PBS (pH 7.4) | Enter your data | Enter your observations |
| Cyclodextrin | 10% HP-β-CD in Water | Enter your data | Enter your observations |
Experimental Protocols
Here are detailed protocols for key solubility enhancement experiments.
Protocol 1: Solubility Assessment via pH Adjustment
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., citrate buffer at pH 4.0, acetate buffer at pH 5.0, phosphate buffers at pH 6.0, 7.0, and 7.4).
-
Add excess compound: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separate undissolved solid: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Analyze the supernatant: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Protocol 2: Solubilization using a Co-solvent System
-
Prepare a high-concentration stock solution: Accurately weigh the compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 50 mg/mL). Use sonication or gentle warming if necessary to fully dissolve the compound.
-
Prepare co-solvent/buffer mixtures: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing different percentages of a co-solvent (e.g., 5%, 10%, 20% PEG 400).
-
Dilute the stock solution: Add a small aliquot of the DMSO stock solution to the co-solvent/buffer mixtures to reach your target final concentration. Add the stock solution dropwise while vortexing to facilitate mixing and prevent immediate precipitation.
-
Observe and analyze: Visually inspect the solutions for any signs of precipitation. If the solution remains clear, you can proceed with your experiment or analyze the concentration to confirm solubility.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare a cyclodextrin solution: Dissolve the desired amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water to create solutions of different concentrations (e.g., 5%, 10%, 20% w/v).
-
Add the compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours. The formation of the inclusion complex can be facilitated by gentle heating or sonication.[12]
-
Equilibrate and analyze: Similar to the pH adjustment protocol, centrifuge the samples to remove undissolved compound and analyze the concentration in the supernatant.
Visualizing Workflows
Troubleshooting Workflow for Poor Solubility
Caption: A decision tree for troubleshooting the poor solubility of the compound.
Experimental Workflow for Solution Preparation
Caption: A general workflow for preparing an experimental solution of the compound.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. humapub.com [humapub.com]
- 10. ijrpc.com [ijrpc.com]
- 11. ispe.gr.jp [ispe.gr.jp]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carbohydrazide
Welcome to the technical support center for the scale-up synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory to pilot or production scale. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presentation frameworks to optimize your process.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Issue 1: Decreased Yield Upon Scale-Up
Q: We observed a significant drop in yield when scaling up the synthesis from a few grams to a kilogram scale. What are the potential causes and how can we mitigate this?
A: A decrease in yield is a common challenge in process scale-up. Several factors could be contributing to this issue:
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Inefficient Heat Transfer: The reaction between an ester and hydrazine is exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat dissipation. This can cause localized overheating, leading to the formation of degradation by-products.
-
Solution:
-
Ensure your reactor has adequate cooling capacity.
-
Control the rate of addition of hydrazine hydrate to manage the exotherm.
-
Monitor the internal reaction temperature closely and maintain it within the optimal range determined at the lab scale.
-
-
-
Poor Mixing: Inadequate agitation in a large reactor can lead to non-homogenous reaction conditions, with localized areas of high reactant concentration, which can promote side reactions.
-
Solution:
-
Select an appropriate impeller and agitation speed for the reactor size and geometry to ensure thorough mixing.
-
Consider the use of baffles in the reactor to improve mixing efficiency.
-
-
-
Incomplete Reaction: The reaction time may need to be adjusted at a larger scale.
-
Solution:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure it has gone to completion before work-up.
-
-
-
Side Reactions: At elevated temperatures, which can occur during uncontrolled exotherms, side reactions such as the formation of hydrazones and dimers may become more prevalent.[1]
-
Solution: Strict temperature control is crucial.
-
Issue 2: Product Purity Issues and "Oiling Out" During Crystallization
Q: Our final product has a lower purity than expected, and we are encountering issues with the product "oiling out" instead of crystallizing during purification. What could be the cause and what are the solutions?
A: Purity and crystallization problems are often interconnected.
-
Impurity Profile: The impurity profile of a drug substance can change during scale-up.[2] New impurities may form due to the altered reaction conditions.
-
Solution:
-
Conduct a thorough impurity profiling of your crude product to identify the major by-products. Understanding the nature of the impurities will help in designing an effective purification strategy.
-
-
-
"Oiling Out": This phenomenon, where the product separates as a liquid instead of a solid during crystallization, can be caused by several factors.[3]
-
High Impurity Levels: Impurities can act as a solvent for your product, preventing it from crystallizing.
-
Supersaturation: If the solution is too concentrated or cooled too quickly, the product may not have enough time to form an ordered crystal lattice.[3]
-
Inappropriate Solvent: The chosen crystallization solvent may not be optimal for the larger scale.
-
Solution:
-
For "Oiling Out": Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly with gentle agitation. Seeding with a few crystals of the pure product can also promote crystallization.[3]
-
For Purity Issues:
-
Solvent Selection: Experiment with different solvents or solvent mixtures for recrystallization. Ethanol or an ethanol/water mixture is a good starting point for carbohydrazide derivatives.[3]
-
Controlled Crystallization: Implement a controlled cooling profile during crystallization to allow for the formation of larger, purer crystals.
-
Washing: Wash the filtered crystals with a cold solvent in which the product has low solubility to remove residual impurities.[3]
-
-
-
Issue 3: Safety Concerns with Hydrazine at Scale
Q: What are the primary safety concerns when using hydrazine hydrate on a large scale for this synthesis, and how should they be addressed?
A: Hydrazine is a hazardous substance, and its risks are amplified at a larger scale.[4][5]
-
Toxicity and Carcinogenicity: Hydrazine is toxic and a suspected carcinogen.
-
Mitigation:
-
Handle hydrazine hydrate in a well-ventilated area, preferably in a closed system.
-
Use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.
-
-
-
Exothermic Decomposition: The reaction with the ester is exothermic, and hydrazine itself can undergo exothermic decomposition at elevated temperatures, which can be catalyzed by certain metals.
-
Mitigation:
-
As mentioned before, strict temperature control is paramount.
-
Ensure the reactor is made of a compatible material (e.g., glass-lined or stainless steel).
-
Have an emergency cooling system and a quench plan in place.
-
-
-
Residual Hydrazine in the Final Product: Due to its toxicity, the level of residual hydrazine in the final product must be strictly controlled.
-
Mitigation:
-
A well-controlled crystallization process is key to minimizing residual hydrazine.[6]
-
Thoroughly wash the isolated product.
-
Develop and validate an analytical method to quantify residual hydrazine in the final product.
-
-
Data Presentation
To effectively track and optimize your scale-up process, it is crucial to maintain a detailed record of key reaction and purification parameters. The following table provides a template for summarizing quantitative data from different scales.
| Parameter | Lab Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) | Production Scale (e.g., 50 kg) |
| Reactants | |||
| Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (mass, moles) | |||
| Hydrazine Hydrate (volume, moles, molar equivalents) | |||
| Solvent (type, volume) | |||
| Reaction Conditions | |||
| Reaction Temperature (°C) | |||
| Reaction Time (hours) | |||
| Agitation Speed (RPM) | |||
| Yield and Purity | |||
| Crude Yield (mass, %) | |||
| Crude Purity (by HPLC, %) | |||
| Final Yield after Crystallization (mass, %) | |||
| Final Purity (by HPLC, %) | |||
| Crystallization | |||
| Solvent(s) and Volume | |||
| Cooling Profile | |||
| Safety | |||
| Maximum Exotherm Observed (°C) | |||
| Residual Hydrazine (ppm) |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
This protocol is a general guideline for scaling up the synthesis and should be adapted and optimized based on your specific equipment and safety procedures.
Materials:
-
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
-
Hydrazine hydrate (e.g., 64% in water)
-
Ethanol (or other suitable solvent)
-
Suitable crystallization solvent (e.g., ethanol, ethanol/water)
Equipment:
-
Appropriately sized reactor with heating/cooling capabilities, overhead stirrer, condenser, and temperature probe.
-
Addition funnel or pump for controlled addition of hydrazine hydrate.
-
Filtration equipment (e.g., Nutsche filter)
-
Vacuum oven for drying
Procedure:
-
Reaction Setup: Charge the reactor with ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and ethanol under a nitrogen atmosphere. Begin agitation.
-
Hydrazine Addition: Slowly add hydrazine hydrate to the reactor at a controlled rate, carefully monitoring the internal temperature. Use external cooling to maintain the desired temperature range (e.g., reflux).
-
Reaction: Heat the mixture to reflux and maintain for a specified period (e.g., 24 hours, to be confirmed by in-process controls).[7]
-
In-Process Control: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture to ambient temperature, and then further cool to a lower temperature (e.g., 0-5 °C) to induce crystallization. A controlled cooling rate is recommended.
-
Isolation: Collect the precipitated product by filtration.
-
Washing: Wash the filter cake with cold ethanol to remove impurities.
-
Drying: Dry the product under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Recrystallization (if necessary): For higher purity, dissolve the crude product in a minimal amount of a hot, suitable solvent and allow it to cool slowly to recrystallize. Filter, wash, and dry the pure product.
Visualizations
Synthesis Pathway
Caption: Synthesis of the target carbohydrazide from its corresponding ethyl ester.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and address the causes of low yield during scale-up.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. benchchem.com [benchchem.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Derivatization of 4,5,6,7-Tetrahydro-1H-indazole-3-carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions for side reactions encountered during the derivatization of this compound.
Issue 1: Formation of Multiple Products in Hydrazone Synthesis
Question: I am reacting this compound with an aldehyde/ketone to form the corresponding hydrazone, but I am observing multiple spots on my TLC/LC-MS, indicating a mixture of products. What are the possible side reactions?
Answer: The formation of multiple products is a common challenge. The primary side reactions can be categorized as those involving the indazole core and those related to the hydrazone product.
Potential Side Reactions:
-
N1 and N2 Isomerization/Alkylation: The indazole core has two nitrogen atoms (N1 and N2) that can undergo reactions. Depending on the reaction conditions and the presence of any potential alkylating agents, you may be forming a mixture of N1 and N2 substituted products. The 1H-indazole tautomer is generally more thermodynamically stable.[1][2]
-
Formation of E/Z Geometric Isomers: The resulting hydrazone bond (C=N) can exist as a mixture of E and Z geometric isomers, which may appear as distinct spots on TLC or separate peaks in LC.
-
Cyclization Reactions: Under certain conditions (e.g., presence of a suitable leaving group or acidic/basic catalysis), the newly formed hydrazone could undergo intramolecular cyclization, leading to fused heterocyclic systems.
-
Incomplete Reaction: The presence of starting material alongside the product is common if the reaction has not gone to completion.
Troubleshooting Steps:
-
Optimize Reaction Conditions to Minimize Isomerization:
-
pH Control: The formation of hydrazones is often catalyzed by acid. However, strongly acidic or basic conditions might promote unwanted side reactions on the indazole ring. Aim for a mildly acidic pH (typically 4-6).
-
Temperature and Reaction Time: Run the reaction at the lowest effective temperature to minimize side reactions. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to decomposition or side product formation.
-
-
Characterize the Byproducts:
-
Use techniques like LC-MS and NMR to identify the structures of the major byproducts. This will help in pinpointing the specific side reaction that is occurring.
-
-
Purification Strategy:
-
If a mixture of E/Z isomers is formed, column chromatography may be used for separation, although it can be challenging. In some cases, one isomer may be preferentially crystallized.
-
Issue 2: Low Yield of the Desired Hydrazone Derivative
Question: My reaction to form a hydrazone from this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reaction, product degradation, or competing side reactions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Catalyst: Ensure the appropriate amount of acid catalyst (e.g., a few drops of acetic acid) is used. - Water Removal: The reaction produces water, which can shift the equilibrium back to the starting materials. Consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. |
| Hydrolysis of the Product | - Work-up: During the work-up, avoid strongly acidic or basic aqueous solutions, as the hydrazone can be hydrolyzed back to the carbohydrazide and the aldehyde/ketone. - Storage: Store the purified product in a dry environment. |
| Steric Hindrance | - Reactants: If you are using a sterically hindered aldehyde or ketone, the reaction may be slow. Consider increasing the reaction temperature or using a more effective catalyst. |
| Competing N-Alkylation | - If your reaction mixture contains a potential alkylating agent, you could be forming N1/N2 alkylated byproducts. Use reagents that do not introduce or generate alkylating species. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when derivatizing this compound?
A1: The most common side reactions include:
-
Formation of N1 and N2 regioisomers if alkylating conditions are present.[1][2]
-
Generation of E/Z geometric isomers of the resulting hydrazone.
-
Intramolecular cyclization leading to fused ring systems, depending on the derivatizing agent and reaction conditions.
-
Hydrolysis of the hydrazone product back to the starting materials.
Q2: How can I control the regioselectivity of N-alkylation on the indazole ring?
A2: The regioselectivity between N1 and N2 alkylation is highly dependent on the reaction conditions. For N1-selective alkylation, a common method is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][2] Conversely, certain conditions or the presence of specific substituents (like an electron-withdrawing group at the C7 position) can favor N2-alkylation.[1][2]
Q3: Is the tetrahydroindazole ring stable under typical derivatization conditions?
A3: The 4,5,6,7-tetrahydroindazole ring is generally stable under the mildly acidic or basic conditions used for hydrazone formation. However, strong oxidizing or reducing conditions, as well as harsh acidic or basic environments, could potentially lead to aromatization or other transformations of the tetrahydro- portion of the ring system.
Q4: Can I perform a one-pot reaction to synthesize the carbohydrazide and then immediately derivatize it?
A4: While a one-pot procedure might seem efficient, it can be challenging. The synthesis of the carbohydrazide from the corresponding ester typically involves hydrazine hydrate in refluxing ethanol.[3] The excess hydrazine and the reaction conditions for hydrazide formation may interfere with the subsequent derivatization step. It is generally recommended to isolate and purify the this compound before proceeding to the next step.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of analogous carbohydrazides.[3]
-
To a solution of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (7 equivalents).
-
Heat the mixture to reflux for 24 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and evaporate the ethanol under reduced pressure.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with ethyl acetate and water to afford this compound as a solid.
Protocol 2: General Procedure for the Synthesis of N'-Aryl/alkylidene-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazides (Hydrazones)
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1-1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 2-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Collect the solid by filtration and wash with cold solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Visualizations
Caption: A typical experimental workflow for the synthesis of hydrazone derivatives.
Caption: A logical workflow for troubleshooting the formation of multiple products.
References
Refinement of experimental protocols for biological assays with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Technical Support Center: 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound in biological assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected biological activities of this compound?
A1: While specific data for this compound is limited in publicly available literature, based on the activities of structurally similar indazole derivatives, this compound is anticipated to exhibit potential as a kinase inhibitor and may possess anti-inflammatory and anti-proliferative properties.[1][2] Derivatives of indazole are known to be active against a variety of kinases and show efficacy in cancer cell line studies.[2]
Q2: How should I dissolve this compound for use in aqueous biological assays?
A2: Similar to many indazole-based compounds, this compound is expected to have low solubility in aqueous buffers. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted into the aqueous assay buffer to the desired final concentration. It is crucial to ensure the final concentration of DMSO in the assay is low (typically below 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in aqueous solutions may be limited. It is advisable to prepare fresh working solutions from a frozen DMSO stock for each experiment. To minimize degradation, store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The carbohydrazide functional group can be susceptible to hydrolysis, especially at non-neutral pH.
Q4: Are there any known liabilities or potential for assay interference with the carbohydrazide functional group?
A4: The carbohydrazide moiety is a reactive functional group.[3] It can potentially form hydrazones with aldehydes or ketones present in the assay medium or on cellular components. This reactivity could lead to non-specific interactions or assay interference.[4] It is important to be aware of this potential and to include appropriate controls to identify any non-specific effects. For example, running the assay in the absence of the biological target can help identify compound-dependent background signals.
Troubleshooting Guides
Problem 1: Low or No Apparent Biological Activity
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility | Ensure the compound is fully dissolved in the DMSO stock. After dilution into aqueous buffer, visually inspect for any precipitation. Consider a brief sonication of the stock solution. |
| Compound Degradation | Prepare fresh working solutions for each experiment. Avoid multiple freeze-thaw cycles of the DMSO stock. |
| Incorrect Assay Conditions | Verify the pH and composition of the assay buffer. Optimize the concentration of the compound and the incubation time. |
| Inactive Biological Target | Confirm the activity of your enzyme or cells using a known positive control inhibitor or activator. |
Problem 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Steps |
| Compound Interference | Run a control experiment with the compound in the assay buffer without the biological target to assess for direct signal generation or quenching. |
| Reactivity of Carbohydrazide | The carbohydrazide group may react with components of the assay medium.[3] Consider if any aldehydes or ketones are present. Including a pre-incubation step of the compound in the buffer before adding the biological target might reveal time-dependent background changes. |
| Contaminated Reagents | Use fresh, high-quality reagents and buffers. |
Problem 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization | Ensure the compound is homogenously dissolved in the working solutions. Vortex thoroughly after each dilution step. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all solutions. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or ensure they are filled with buffer to maintain a humidified environment across the plate. |
Data Presentation
| Compound Type | Assay Type | Target | Reported IC50 Range |
| Indazole Derivatives | Kinase Inhibition | Various Kinases | 10 nM - 10 µM[1] |
| Indazole Derivatives | Anti-inflammatory | COX-2 Inhibition | 10 µM - 50 µM[5] |
| Indazole-3-carboxamide Derivatives | Anti-proliferative | Various Cancer Cell Lines | 5 µM - 50 µM[2] |
Experimental Protocols
The following are generalized protocols for common assays used to evaluate compounds like this compound. Note: These protocols are templates and will likely require optimization for your specific experimental conditions.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Remember to include a vehicle control (e.g., DMSO).
-
Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP, which then generates a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Anti-Inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA), which serves as a model for inflammation.
Methodology:
-
Reagent Preparation:
-
Prepare a 1% aqueous solution of BSA.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).
-
-
Reaction Mixture: In a reaction tube, add 0.2 mL of the test compound solution to 2.8 mL of the BSA solution.
-
Controls:
-
Vehicle Control: 0.2 mL of the solvent and 2.8 mL of the BSA solution.
-
Positive Control: A known anti-inflammatory drug (e.g., aspirin).
-
-
Incubation: Incubate all mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: General experimental workflow for in vitro biological assays.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbohydrazone/Thiocarbohydrazone-Based Dual-Responsive Probes for Highly Selective Detection of Cu2+/Fe3+ Cations and F–/ClO4– Anions, and Their Application in Bioimaging of Live Cells and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Biological Activity of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide and Analogs as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide and its close analog, Suprafenacine, as inhibitors of tubulin polymerization. The performance of Suprafenacine is compared with other established tubulin-targeting agents, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and mechanistic diagrams are included to facilitate further research and drug development efforts.
Introduction to this compound and its Analogs
While specific biological data for this compound is not extensively documented in publicly available literature, its structural analog, Suprafenacine (N'-[(E)-(4-methylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide), has been identified as a potent inhibitor of tubulin polymerization.[1] This guide will, therefore, focus on the activity of Suprafenacine as a representative of this chemical class and compare it against well-characterized tubulin inhibitors.
Tubulin inhibitors are a cornerstone of cancer chemotherapy, as they disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[2][3] These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents.[2] Suprafenacine, like the vinca alkaloids and colchicine, belongs to the class of microtubule-destabilizing agents that inhibit the polymerization of tubulin dimers into microtubules.[1][2][4]
Comparative Performance of Tubulin Polymerization Inhibitors
The efficacy of tubulin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro polymerization assays. The following table summarizes the IC50 values for Suprafenacine and other well-known tubulin inhibitors.
| Compound | Target/Binding Site | IC50/Ki for Tubulin Polymerization | Notes |
| Suprafenacine | Tubulin (destabilizer) | 0.38 µM (IC50)[1] | An indazole-hydrazide agent that causes G2/M phase cell cycle arrest.[1] |
| Colchicine | Tubulin (Colchicine site) | ~3 nM (IC50)[5] | A well-known inhibitor that binds to the interface of α- and β-tubulin.[4][6] |
| Vincristine | Tubulin (Vinca domain) | 85 nM (Ki)[7] | A vinca alkaloid that inhibits tubulin polymerization.[7] |
| Vinblastine | Tubulin (Vinca domain) | 32 µM (IC50)[7] | Another vinca alkaloid that interferes with tubulin assembly.[7] |
| Nocodazole | Tubulin (Colchicine site) | - | A reversible inhibitor of microtubule assembly.[4] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions.
Signaling Pathways and Mechanism of Action
Tubulin inhibitors disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, these agents lead to a cascade of events culminating in apoptotic cell death.
Caption: Mechanism of action of tubulin polymerization inhibitors.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the increase in optical density (OD) as purified tubulin polymerizes into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compounds (Suprafenacine, alternatives) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of purified tubulin in General Tubulin Buffer on ice.
-
Prepare stock solutions of the test compounds and controls in DMSO.
-
In a pre-chilled 96-well plate, add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Colchicine).
-
Prepare the tubulin polymerization reaction mixture by adding GTP and glycerol to the tubulin solution on ice.
-
Initiate the polymerization by adding the tubulin reaction mixture to each well of the 96-well plate.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC50 value for each compound by analyzing the inhibition of the polymerization rate or the final polymer mass at different compound concentrations.[8][9]
Caption: Workflow for a tubulin polymerization assay.
Conclusion
The indazole-hydrazide scaffold, represented by Suprafenacine, demonstrates significant potential as a source of novel tubulin polymerization inhibitors. With an IC50 value in the sub-micromolar range, Suprafenacine is a potent inhibitor of microtubule formation.[1] Its performance is comparable to other established microtubule-destabilizing agents, making this class of compounds a promising area for further investigation in the development of new anticancer therapeutics. The provided experimental protocols and mechanistic overview serve as a foundation for researchers to validate and explore the biological activity of this compound and its derivatives.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative analysis of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide with other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This has established them as a major class of therapeutic targets. The indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of a representative tetrahydroindazole-based compound with established kinase inhibitors, focusing on their inhibitory activities, underlying signaling pathways, and the experimental methodologies used for their characterization.
Note on the Compound of Interest: Publicly available scientific literature and databases lack specific kinase inhibitory data for 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. Therefore, this guide utilizes a structurally related and well-characterized 4,5,6,7-tetrahydro-1H-indazole derivative, a CDK2 inhibitor identified in recent studies, as a representative for comparative analysis. This approach allows for a meaningful evaluation of the potential of the tetrahydroindazole scaffold in kinase inhibition.
Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of a representative tetrahydroindazole-based CDK2 inhibitor against a panel of established and widely used kinase inhibitors targeting various kinase families.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Assay Type |
| Representative Tetrahydroindazole Analog | CDK2/cyclin A | ~2300 (Ki) | Enzymatic Assay |
| AT7519 [1] | CDK1, CDK2, CDK4, CDK5, CDK9 | 10 - 210 | Enzymatic Assay |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 1.2, 0.2, 0.1-0.3 | Enzymatic Assay |
| Gefitinib [2] | EGFR | 26 - 57 | Cellular Assay |
Key Insights from the Data:
-
The representative tetrahydroindazole analog demonstrates activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. While its potency (Ki of 2.3 µM) is modest compared to more optimized inhibitors, it establishes the potential of this scaffold for targeting CDKs[3].
-
AT7519 is a multi-CDK inhibitor with high potency against several members of the CDK family, highlighting the potential for developing broad-spectrum or selective CDK inhibitors based on different chemical scaffolds[1].
-
Axitinib is a highly potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), crucial mediators of angiogenesis. Its sub-nanomolar IC50 values underscore its efficacy in targeting this pathway.
-
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often implicated in cancer. Its nanomolar potency in cellular assays demonstrates its effectiveness in blocking EGFR signaling[2].
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these inhibitors is crucial for elucidating their therapeutic effects and potential side effects.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2 is a serine/threonine kinase that plays a critical role in the G1/S phase transition of the cell cycle. Its activity is dependent on its association with regulatory proteins called cyclins, primarily cyclin E and cyclin A. The CDK2/cyclin complexes phosphorylate key substrates, such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA replication. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.
Caption: Simplified CDK2 signaling pathway leading to DNA replication.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling Pathway
VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival. Axitinib inhibits VEGFR2, thereby blocking angiogenesis and limiting tumor growth.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is another receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Gefitinib is a selective inhibitor of EGFR, preventing its activation and subsequent signaling, which is particularly effective in cancers with activating EGFR mutations[4].
Experimental Protocols
Accurate and reproducible experimental data are the foundation of comparative analysis. Below are detailed methodologies for key experiments cited.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant purified kinase (e.g., CDK2/cyclin A)
-
Specific peptide substrate for the kinase
-
ATP
-
Test compounds (e.g., this compound analogs, AT7519, Axitinib, Gefitinib)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound or DMSO (vehicle control).
-
Add 5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins in cell lysates, providing insights into the cellular activity of kinase inhibitors.
Materials:
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with the test compounds or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an antibody against the total protein to normalize for loading differences.
Caption: General workflow for Western Blotting of phosphorylated proteins.
Conclusion
This comparative analysis highlights the potential of the tetrahydroindazole scaffold as a source of novel kinase inhibitors, with demonstrated activity against CDK2. While the specific compound this compound requires further investigation to determine its kinase inhibitory profile, the broader class of indazole-based compounds has yielded potent and selective inhibitors against various kinases. The provided experimental protocols offer a framework for the systematic evaluation of such compounds, enabling researchers to characterize their potency, selectivity, and cellular mechanism of action. Future studies focusing on the synthesis and screening of a library of this compound derivatives are warranted to explore the full potential of this chemical scaffold in the development of novel kinase-targeted therapies.
References
Efficacy of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide: An Overview of a Promising Scaffold in Drug Discovery
A comprehensive search of publicly available scientific literature and databases reveals a notable absence of specific in vitro and in vivo efficacy data for the compound 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. While this particular molecule has not been the subject of published biological studies, the broader class of indazole and tetrahydroindazole derivatives has garnered significant attention in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide, therefore, provides a comparative overview of the biological potential of the 4,5,6,7-tetrahydro-1H-indazole scaffold by examining the efficacy of its closely related analogs.
The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] This is due to its ability to interact with a variety of biological targets, leading to a diverse array of therapeutic applications.[2] Derivatives of the indazole and its saturated counterpart, tetrahydroindazole, have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[3][4]
Potential Therapeutic Applications of the Tetrahydroindazole Scaffold
Based on the activities of structurally related compounds, the this compound molecule could plausibly be investigated for a range of therapeutic effects. The following sections detail the established biological activities of analogous compounds, providing a framework for the potential efficacy of the target molecule.
Anti-inflammatory Activity
Several indazole derivatives have demonstrated significant anti-inflammatory properties. Studies on related compounds have shown that they can inhibit key inflammatory mediators. For instance, certain indazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
It is important to note that without experimental data on this compound, any discussion of its specific mechanism or quantitative efficacy remains speculative. A hypothetical workflow for assessing the anti-inflammatory potential of a novel tetrahydroindazole derivative is presented below.
Anticancer Activity
The indazole scaffold is a prominent feature in a number of approved and investigational anticancer drugs. These compounds often function as kinase inhibitors, targeting signaling pathways that are dysregulated in cancer cells. For example, derivatives of 1H-indazole-3-carboxamide have been designed as potent and selective inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression and metastasis.[5][6]
The potential anticancer efficacy of this compound would likely be explored through its activity against various cancer cell lines and its ability to inhibit specific kinases involved in cancer cell proliferation and survival. A generalized signaling pathway that could be targeted by such a compound is illustrated below.
Antimicrobial Activity
Various derivatives of the 4,5,6,7-tetrahydro-1H-indazole scaffold have been synthesized and evaluated for their antimicrobial properties. Studies have reported that certain substituted tetrahydroindazoles exhibit activity against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action for these compounds is not always well-defined but may involve the inhibition of essential bacterial enzymes.
Experimental Protocols for Analog Evaluation
While specific protocols for this compound are unavailable, the following are generalized experimental methodologies commonly used to assess the biological activities of novel heterocyclic compounds, including indazole derivatives.
Table 1: General Experimental Protocols for Efficacy Evaluation
| Assay Type | Objective | General Procedure | Key Parameters Measured |
| In Vitro Cytotoxicity Assay (e.g., MTT Assay) | To determine the cytotoxic effect of the compound on cancer cell lines. | Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration. Cell viability is assessed using a colorimetric assay (e.g., MTT). | IC50 (half-maximal inhibitory concentration) |
| Kinase Inhibition Assay (e.g., LanthaScreen™) | To measure the inhibitory activity of the compound against specific kinases. | The compound is incubated with a purified kinase, its substrate, and ATP. The extent of substrate phosphorylation is measured using a detection reagent. | IC50 |
| Antibacterial Susceptibility Testing (e.g., Broth Microdilution) | To determine the minimum concentration of the compound that inhibits bacterial growth. | Bacteria are grown in broth medium containing serial dilutions of the test compound. The lowest concentration that prevents visible growth is recorded. | MIC (Minimum Inhibitory Concentration) |
| In Vivo Tumor Xenograft Model | To evaluate the antitumor efficacy of the compound in a living organism. | Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the test compound or a vehicle control. Tumor growth is monitored over time. | Tumor growth inhibition (TGI), body weight changes |
Comparison with Alternatives
Without efficacy data for the target compound, a direct comparison with alternative therapies is not feasible. However, in the broader context of drug discovery, the 4,5,6,7-tetrahydro-1H-indazole scaffold would be compared to other heterocyclic cores known to exhibit similar biological activities. For instance, in the development of kinase inhibitors, this scaffold would be benchmarked against well-established pharmacophores such as quinazolines, pyrimidines, and indoles. The relative advantages of the tetrahydroindazole scaffold might include its synthetic accessibility, favorable physicochemical properties, and unique intellectual property landscape.
Conclusion
While there is a lack of specific in vitro and in vivo efficacy data for this compound, the extensive research on related indazole and tetrahydroindazole derivatives highlights the therapeutic potential of this chemical class. The scaffold has proven to be a versatile starting point for the development of potent modulators of various biological targets. Future research is warranted to synthesize and evaluate this compound to determine its specific pharmacological profile and to enable a direct comparison with existing therapeutic agents. Such studies would be crucial in uncovering the full potential of this promising, yet underexplored, molecule.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Spectroscopic Differentiation of 1H- and 2H-Tetrahydro-Indazole Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of effective research. Tetrahydro-indazole derivatives are significant scaffolds in medicinal chemistry, and the differentiation between their 1H- and 2H-isomers is crucial due to the distinct biological activities these regioisomers can exhibit. This guide provides a comprehensive spectroscopic comparison of 1H- and 2H-isomers of tetrahydro-indazole derivatives, supported by experimental data and detailed methodologies.
The tautomeric nature of the indazole ring system means that substitution reactions can often lead to a mixture of N-1 and N-2 isomers.[1] The position of the substituent on the nitrogen atom significantly influences the electronic environment of the molecule, resulting in distinct spectroscopic signatures that can be leveraged for their unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, serves as a powerful diagnostic tool for this purpose.[1][2]
Data Presentation: A Comparative Spectroscopic Overview
The following tables summarize the key spectroscopic data for 1H- and 2H-isomers of tetrahydro-indazole derivatives. The differentiation is primarily based on the analysis of ¹H and ¹³C NMR spectra, with supporting information from Infrared (IR) spectroscopy and Mass Spectrometry (MS). The data presented here is a compilation of expected values based on published literature for similar structures.[1][3]
Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in ppm)
| Proton | 1H-Isomer (δ, ppm) | 2H-Isomer (δ, ppm) | Key Differentiating Features |
| N-H | ~10.0 - 12.0 (broad s) | Not Applicable | Presence of a broad, downfield N-H proton signal is characteristic of the 1H-isomer. |
| Aromatic CH | ~7.0 - 8.0 | ~7.0 - 7.8 | Subtle differences in chemical shifts and coupling patterns of the aromatic protons. |
| C3-H | ~7.8 - 8.2 | ~8.0 - 8.5 | The C3-H proton in the 2H-isomer is typically deshielded compared to the 1H-isomer.[1] |
| Tetrahydro Ring CH₂ | ~1.5 - 3.0 | ~1.5 - 3.0 | The signals for the saturated ring protons may show slight variations in their chemical shifts and multiplicities. |
Table 2: Comparative ¹³C NMR Spectral Data (Expected Chemical Shifts in ppm)
| Carbon | 1H-Isomer (δ, ppm) | 2H-Isomer (δ, ppm) | Key Differentiating Features |
| C3 | ~130 - 140 | ~140 - 150 | The C3 carbon of the 2H-isomer is generally shifted further downfield.[1] |
| C3a | ~120 - 125 | ~115 - 120 | |
| C7a | ~140 - 145 | ~125 - 130 | Significant upfield shift for C7a in the 2H-isomer compared to the 1H-isomer.[1] |
| Tetrahydro Ring CH₂ | ~20 - 30 | ~20 - 30 | Minor differences in the chemical shifts of the saturated ring carbons. |
Table 3: Comparative IR and Mass Spectrometry Data
| Spectroscopic Technique | 1H-Isomer | 2H-Isomer | Key Differentiating Features |
| IR Spectroscopy (cm⁻¹) | |||
| N-H Stretch | ~3100 - 3300 (broad) | Absent | A broad N-H stretching band is a clear indicator of the 1H-isomer.[1] |
| C=N Stretch | ~1620 | ~1630 | Minor shifts in the C=N stretching frequency. |
| Mass Spectrometry | |||
| Molecular Ion (M⁺) | Identical | Identical | Both isomers will exhibit the same molecular ion peak.[4] |
| Fragmentation Pattern | May show characteristic fragments related to the loss of the substituent at N1. | May display a different fragmentation pathway due to the N2 substitution. | Subtle differences in the relative abundances of fragment ions can be diagnostic.[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to aid in the characterization of 1H- and 2H-isomers of tetrahydro-indazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for unambiguous spectral interpretation.[5]
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
2D NMR (COSY, HSQC, HMBC) : For complex structures or to confirm assignments, two-dimensional NMR experiments can be performed to establish proton-proton and proton-carbon correlations.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Sample Preparation : Samples can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or in a suitable solvent.
-
Data Acquisition :
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands, paying close attention to the N-H stretching region around 3100-3300 cm⁻¹.[1]
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), should be utilized.[5]
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a volatile solvent like methanol or acetonitrile.[5]
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum to determine the molecular weight from the molecular ion peak.[5]
-
For more detailed structural information and to differentiate between isomers, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns.[3]
-
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of 1H- and 2H-tetrahydro-indazole isomers.
Caption: Workflow for the synthesis, separation, and spectroscopic identification of 1H- and 2H-isomers.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Benchmarking the Performance of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide Against Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential therapeutic performance of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide against established standard drugs in the fields of anti-inflammatory and anticancer therapy. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from structurally related indazole derivatives to project its potential efficacy. The standard drugs selected for this benchmark are Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), and Doxorubicin, a potent chemotherapy agent.
Executive Summary
Indazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory and antitumor properties.[1][2] This guide synthesizes available preclinical data to offer a performance benchmark for this compound. The analysis is based on common in vivo and in vitro assays, providing a framework for researchers to evaluate the potential of this and similar compounds in drug discovery pipelines.
Anti-Inflammatory Performance Benchmark
The potential anti-inflammatory activity of this compound is benchmarked against Ibuprofen using data from the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.[3][4][5] The primary mechanism of action for NSAIDs like ibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[6]
Quantitative Data Summary: Anti-Inflammatory Activity
| Compound | Assay | Model | Endpoint | Result |
| 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (Related Indazole Derivative) | Carrageenan-Induced Paw Edema | Rat | ED50 | 3.5 mg/kg[7] |
| Ibuprofen (Standard Drug) | Carrageenan-Induced Paw Edema | Rat | % Inhibition of Edema | ~55% at 50 mg/kg[8] |
| Indomethacin (Reference NSAID) | Carrageenan-Induced Paw Edema | Rat | - | - |
| Indazole Derivatives (General) | In vitro Cytokine Inhibition | - | IC50 (IL-1β inhibition) | 100.75 µM (6-nitroindazole)[1] |
| Ibuprofen (Standard Drug) | In vitro COX Inhibition | Ovine/Human COX enzymes | IC50 | COX-1: 12.9 µM, COX-2: 31.4 µM[8] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay evaluates the ability of a compound to reduce acute inflammation.
-
Animal Model: Male Wistar rats (180-190 g) are typically used.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.[3][5]
-
Test Compound Administration: The test compound (e.g., indazole derivative) or standard drug (e.g., Ibuprofen) is administered, often intraperitoneally or orally, at a specified time before carrageenan injection.
-
Measurement of Paw Edema: Paw volume or thickness is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.[3]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group (vehicle-treated). The ED50 (the dose that produces 50% of the maximal effect) can be determined from a dose-response curve.
Signaling Pathway: Cyclooxygenase (COX) Inflammatory Pathway
Caption: Cyclooxygenase (COX) Inflammatory Pathway.
Anticancer Performance Benchmark
The potential anticancer activity of this compound is benchmarked against Doxorubicin, a widely used anthracycline chemotherapy drug. The comparison is based on in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[9][10]
Quantitative Data Summary: Anticancer Activity
| Compound | Assay | Cell Line | Endpoint | Result (IC50) |
| Compound 6o (Related 1H-indazole-3-amine derivative) | MTT Assay | K562 (Chronic Myeloid Leukemia) | IC50 | 5.15 µM[11][12] |
| Compound 6o (Related 1H-indazole-3-amine derivative) | MTT Assay | HEK-293 (Normal Human Kidney) | IC50 | 33.2 µM[11][12] |
| Doxorubicin (Standard Drug) | Resazurin-based viability assay | Ly3 (Diffuse Large B-cell Lymphoma) | IC50 | Cell line-specific[13] |
| Doxorubicin (Standard Drug) | MTT Assay | A549 (Lung Cancer) | IC50 | 0.07 mM[14] |
| Doxorubicin (Standard Drug) | MTS Assay | PC-3 (Prostate Cancer) | IC50 | 1.05 ± 0.62 µM[15] |
Experimental Protocol: MTT Cytotoxicity Assay
This in vitro assay determines the cytotoxic effect of a compound on cultured cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., K562, A549) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The test compound (e.g., indazole derivative) or standard drug (e.g., Doxorubicin) is added to the wells at various concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).[16]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for an In Vitro Cytotoxicity (MTT) Assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the data from structurally similar indazole derivatives suggest its potential as a lead compound for the development of novel anti-inflammatory and anticancer agents. The provided benchmarks against standard drugs like Ibuprofen and Doxorubicin offer a valuable context for interpreting future experimental findings.
For further investigation, it is imperative to conduct direct in vitro and in vivo studies on this compound to accurately determine its efficacy and mechanism of action. Future research should focus on a broader range of cancer cell lines and inflammatory models to establish a comprehensive pharmacological profile.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 13. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay - Wikipedia [en.wikipedia.org]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective kinase inhibitors is a paramount objective in modern drug discovery. The 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide scaffold has emerged as a promising framework for the development of potent kinase inhibitors. However, a thorough understanding of a compound's cross-reactivity profile is crucial to anticipate potential off-target effects and to ensure therapeutic efficacy and safety. This guide provides a comparative analysis of the predicted cross-reactivity of this compound, based on data from structurally related indazole-based inhibitors, against other classes of kinase inhibitors.
Comparative Kinase Inhibition Profiles
Due to the limited publicly available kinome-wide screening data for this compound, this guide presents a comparative analysis based on the selectivity profiles of well-characterized indazole-based inhibitors targeting key kinases such as Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor (VEGFR), p21-activated kinase 1 (PAK1), and Glycogen Synthase Kinase-3β (GSK-3β). These are compared with non-indazole-based inhibitors directed against the same targets to highlight scaffold-dependent selectivity.
| Table 1: Comparative Kinase Selectivity of Indazole-Based vs. Non-Indazole-Based Inhibitors | ||||
| Primary Target | Inhibitor (Scaffold) | Concentration | % Inhibition of Primary Target | Key Off-Targets (% Inhibition >70%) |
| PLK4 | C05 (Indazole) | 0.5 µM | 87.45% | Aurora A (31.45%), Aurora B (28.91%), CDK2/cyclin A (25.78%)[1] |
| Axitinib (Indazole) | - | IC50: 4.2 nM | VEGFR1/2/3, PDGFRβ, c-Kit[1] | |
| VEGFR2 | Rivoceranib (Quinoline) | 160 nM | >95% | Limited off-target activity observed in a panel of 270 kinases.[2] |
| PAK1 | G-5555 (Aminopyrimidine) | 0.1 µM | >95% | PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, YSK1[3] |
| NVS-PAK1-1 (Dibenzodiazepine) | - | IC50: 5 nM | High selectivity across the kinome, with notable selectivity over PAK2.[4] | |
| GSK-3β | Compound 36 (N-(pyridin-2-yl)cyclopropanecarboxamide) | 10 µM | >90% | CDK1 (58%), CDK2 (63%), CDK9 (84%), DYRK1A/1B/2[5] |
| KRM-191 (Novel Scaffold) | - | IC50: ~0.5 µM | Selective for GSK-3β over other tested kinases.[6] |
Note: The data presented is compiled from various sources and assay conditions may differ. Direct comparison of absolute values should be made with caution. The profile for this compound is inferred from related structures.
Experimental Protocols
A comprehensive assessment of a compound's selectivity is achieved through a combination of in vitro biochemical assays and cell-based target engagement studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
This compound (or test compound)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compound solution.
-
Add the kinase enzyme solution to each well.
-
Incubate for 10-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.[7]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8][9]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30-60 minutes at room temperature.[8][9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, and therefore to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of a test compound to a target kinase within living cells.[8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer specific for the target kinase
-
This compound (or test compound)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Cell Preparation and Transfection:
-
Seed cells in a suitable culture plate.
-
Transfect the cells with the plasmid encoding the NanoLuc®-kinase fusion protein.
-
Incubate for 18-24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
In a white assay plate, add the test compound at various concentrations.
-
Add the NanoBRET™ tracer at a predetermined optimal concentration.
-
Add the cell suspension to the wells.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to each well.
-
Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio in the presence of the test compound indicates displacement of the tracer and engagement with the target kinase.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Cross-Reactivity and Experimental Design
To better understand the concepts of kinase inhibitor profiling and the potential signaling pathways involved, the following diagrams are provided.
References
- 1. promega.com [promega.com]
- 2. ulab360.com [ulab360.com]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of small molecules that inhibit GSK-3beta through virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. carnabio.com [carnabio.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
Comparative Docking Analysis of Tetrahydro-Indazole Analogs as Kinase and Receptor Ligands
A detailed guide for researchers and drug development professionals on the binding affinities and interaction patterns of novel tetrahydro-indazole derivatives. This report synthesizes experimental data from various studies to provide an objective comparison of their performance against key biological targets.
Tetrahydro-indazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous inhibitors targeting a wide range of enzymes and receptors.[1] Their versatile scaffold allows for structural modifications to achieve high potency and selectivity against various biological targets, including protein kinases and sigma receptors, which are crucial in cancer and neurodegenerative disease research. This guide provides a comparative analysis of docking studies performed on different tetrahydro-indazole analogs, supported by quantitative binding data and detailed experimental protocols.
Quantitative Data Summary: Binding Affinities and Docking Scores
The following tables summarize the binding affinities and inhibitory concentrations of various tetrahydro-indazole analogs against their respective biological targets. These values are critical for comparing the potency and selectivity of the different derivatives.
Table 1: Sigma-2 Receptor Binding Affinity for Tetrahydro-Indazole Analogs [2]
| Compound ID | R Group (Substitution on Benzyl) | Sigma-1 (pKi ± SEM) | Sigma-2 (pKi ± SEM) | Sigma-2 Ki (nM) |
| 7a | H (Unsubstituted) | < 5.0 | 6.13 ± 0.05 | ~741 |
| 7b | 4-Cl | < 5.0 | 6.30 ± 0.09 | ~501 |
| 7c | 2,4-di-OCH₃ | < 5.0 | 7.11 ± 0.06 | ~78 |
| 7d | 3-OH | 6.45 ± 0.04 | 6.53 ± 0.06 | ~295 |
| 7e | 4-SO₂NH₂ | < 5.0 | 6.70 ± 0.05 | ~200 |
| 7g | 4-Piperidine | < 5.0 | 7.42 ± 0.02 | ~38 |
Data sourced from a study on tetrahydroindazole-based sigma-2 receptor ligands.[2] pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
Table 2: Inhibitory Activity of Tetrahydro-Indazoles Against CDK2/Cyclin Complexes [3]
| Compound ID | Target Complex | Binding Affinity Improvement (vs. Hit Cmpd 3) | Inhibitory Activity Improvement (vs. Hit Cmpd 3) |
| 53 | CDK2/Cyclin A1 | 3-fold | 2- to 10-fold |
| 53 | CDK2/Cyclin E | 3-fold | 2- to 10-fold |
| 53 | CDK2/Cyclin O | 3-fold | 2- to 10-fold |
| 59 | CDK2/Cyclin A1 | 3-fold | 2- to 10-fold |
| 59 | CDK2/Cyclin E | 3-fold | 2- to 10-fold |
| 59 | CDK2/Cyclin O | 3-fold | 2- to 10-fold |
Data from a study identifying tetrahydroindazoles as inhibitors of CDK2/cyclin complexes.[3] The original hit compound was 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (3).
Experimental Protocols
The methodologies outlined below are representative of standard procedures used in the molecular docking of tetrahydro-indazole analogs.
General Molecular Docking Protocol (Example using AutoDock)
Molecular docking simulations are widely used to predict the binding poses and affinities of ligands with a target protein.[4] The following protocol is a generalized workflow based on common practices in the field.[4][5]
-
Protein Preparation :
-
The three-dimensional crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).[4]
-
All non-essential molecules, including water, ions, and co-crystallized ligands, are removed from the protein structure.[4]
-
Polar hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Kollman charges) are assigned.[4]
-
The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation :
-
The 2D structures of the tetrahydro-indazole analogs are drawn using chemical drawing software such as ChemDraw.[5]
-
These 2D structures are converted into 3D models.
-
Energy minimization is performed on the 3D ligand structures using a suitable force field to obtain a stable, low-energy conformation.[4][5]
-
The prepared ligands are saved in the appropriate format (e.g., PDBQT).
-
-
Grid Box Generation :
-
A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket where the ligand is expected to interact.
-
-
Docking Simulation :
-
Docking is performed using software like AutoDock Vina or AutoDock 4.[4][5] The software explores various possible conformations and orientations of the ligand within the protein's active site.
-
The program calculates a binding energy or docking score for each pose, typically expressed in kcal/mol.[6] The most favorable poses are those with the lowest binding energy scores.[7]
-
-
Analysis of Results :
-
The results are analyzed to identify the best binding poses based on the docking scores.
-
The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined using software like Discovery Studio Visualizer or PyMOL.[5]
-
Visualizations: Workflows and Pathways
Diagrams are provided below to illustrate the experimental workflow for molecular docking and a representative signaling pathway targeted by these compounds.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Inhibition of a kinase signaling pathway by a tetrahydro-indazole analog.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 4,5,6,7-tetrahydro-1H-indazole Derivatives: Synthesis and Biological Activity
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative performance of a chemical scaffold is paramount. This guide provides a comparative overview of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide and its analogs. Due to a lack of specific studies on the experimental reproducibility of this compound, this document focuses on the synthesis and biological activities of closely related compounds within the tetrahydroindazole class to provide a comparative context.
The 4,5,6,7-tetrahydro-1H-indazole core is a significant scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds.[1][2] These derivatives have garnered attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] This guide will delve into the available experimental data for this class of compounds, offering a comparison of synthetic methodologies and reported biological outcomes.
Comparative Synthesis and Yields
The synthesis of 4,5,6,7-tetrahydro-1H-indazole derivatives typically involves the cyclization of a cyclohexanone precursor with a hydrazine derivative.[3][4] Variations in substituents on both the cyclohexanone and hydrazine moieties allow for the creation of a diverse library of analogs. The following table summarizes representative synthetic yields for this compound and related derivatives as reported in the literature.
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| This compound | 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester, hydrazine | Ethanol, reflux, 24h | 64% | [4] |
| Novel multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives (5A-5J) | Multi-substituted cyclohexanone derivatives (4a-4j), hydrazine hydrates | MeOH/H+ | N/A | [3] |
| 4-([(7E)-3–(3,4–dimethoxyphenyl)–4,5,6,7–tetrahydro–3aH–indazol-7-ylidene]methyl)-2-methoxyphenol (3b) | 1b and p-methoxy-benzaldehyde | Glacial acetic acid, reflux | 35.2% | [5] |
| Compound 3d (a curcumin tetrahydro-indazole analog) | 1b and 3,4-dimethoxy-benzaldehyde | Glacial acetic acid, reflux | 74.3% | [5] |
| 2-acetylated-3,3a,4,5,6,7-hexahydro-2H-indazole (5a) | Symmetrical bis-benzylidene-cyclohexanone (4a), hydrazine monohydrate | Glacial acetic acid, reflux | 23.7% | [5] |
Note: "N/A" indicates that the specific yield for each of the ten derivatives was not detailed in the summary.
Comparative Biological Activity
Derivatives of the 4,5,6,7-tetrahydro-1H-indazole scaffold have been evaluated for various biological activities. The following table presents a comparison of the cytotoxic and antimicrobial activities of several analogs.
| Compound | Assay Type | Cell Line/Organism | Activity Metric (IC50/Zone of Inhibition) | Reference |
| Compound 3b (curcumin analog) | Cytotoxicity | WiDr | IC50: < 27.20 µM | [5] |
| Compound 3d (curcumin analog) | Cytotoxicity | HeLa | IC50: 46.36 µM | [5] |
| Compound 5A (multi-substituted) | Antibacterial | S. aureus | Excellent activity (not quantified) | [3] |
| Compound 5D (multi-substituted) | Antibacterial | Bacillus subtilis | Excellent activity (not quantified) | [3] |
| Compound 5F (multi-substituted) | Antibacterial | E. coli | Excellent activity (not quantified) | [3] |
| Compound 67 (4,5-dihydro-1H-indazole) | Antibacterial | S. typhimurium | MIC50: 3.85 mg/ml |
Experimental Protocols
General Synthesis of this compound: [4]
-
A mixture of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester (5 mmol) and hydrazine (35 mmol) in ethanol (10 mL) is prepared.
-
The reaction mixture is heated to reflux for 24 hours.
-
After cooling, the ethanol is evaporated.
-
The resulting precipitate is collected by filtration and washed with ethyl acetate and water to yield the final product.
General Synthesis of Curcumin Tetrahydro-indazole Analogs (e.g., 3b-d): [5]
-
A substituted 3,3a,4,5,6,7–hexahydro–2H–indazole (1b) is reacted with a substituted benzaldehyde (2a-c).
-
The reaction is carried out in glacial acetic acid at reflux temperature.
-
The resulting product is purified to yield the curcumin tetrahydro-indazole analog.
Cytotoxicity Assay (MTT Assay): [6]
-
Cells are seeded in 96-well plates and incubated.
-
The cells are then treated with various concentrations of the test compounds.
-
After a specified incubation period, an MTT solution is added to each well.
-
Following another incubation period, a solubilizing agent is added.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
IC50 values are calculated from the dose-response curves.
Visualizing Workflows and Pathways
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: General signaling pathway for kinase inhibition by indazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. japsonline.com [japsonline.com]
- 6. benchchem.com [benchchem.com]
Correlating In Vitro Potency with In Vivo Outcomes for 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative 1H-indazole-3-carboxamide derivative's performance against p21-activated kinase 1 (PAK1) with other alternative inhibitors. The content is supported by experimental data to correlate in vitro potency with in vivo outcomes.
PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[1][2] Its aberrant activation is associated with tumor progression, making it a promising target for anticancer drug discovery.[3][4]
Comparative In Vitro Potency of PAK1 Inhibitors
The in vitro potency of compound 30l and other representative PAK1 inhibitors is summarized in the table below. Potency is typically measured as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value denotes a more potent inhibitor.
| Inhibitor | Target Kinase | IC50 (nM) | Class | Mechanism of Action |
| Compound 30l | PAK1 | 9.8 | 1H-Indazole-3-carboxamide | ATP-competitive |
| NVS-PAK1-1 | PAK1 | 5 | Not Specified | Allosteric |
| G-5555 | PAK1 | 3.7 (Ki) | Not Specified | ATP-competitive |
| FRAX1036 | PAK1 | 23.3 (Ki) | Not Specified | ATP-competitive |
| IPA-3 | PAK1 | 2500 | Naphthol | Non-ATP competitive |
Note: Ki values represent the inhibition constant and are comparable to IC50 values for potency.
Correlation with In Vivo Cellular Outcomes
The potent in vitro inhibition of PAK1 by compound 30l translates to significant effects on cancer cell behavior in cellular models, which serve as a proxy for in vivo outcomes.
| Compound | Cell Line | Assay Type | Outcome |
| Compound 30l | MDA-MB-231 | Migration Assay | Significant suppression of cell migration [3][5] |
| Compound 30l | MDA-MB-231 | Invasion Assay | Significant suppression of cell invasion via downregulation of Snail expression [3][5] |
These findings demonstrate a clear correlation between the high in vitro potency of compound 30l against PAK1 and its ability to inhibit key processes of cancer metastasis in a cellular context.
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to generate the data above, the following diagrams illustrate the PAK1 signaling pathway and a general workflow for evaluating PAK1 inhibitors.
Caption: PAK1 signaling pathway and the inhibitory action of Compound 30l.
Caption: General experimental workflow for evaluating PAK1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide substrate
-
ATP
-
Kinase Assay Buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
Test compounds (e.g., Compound 30l) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of recombinant PAK1 enzyme solution to each well and incubate at room temperature for 15 minutes.[6]
-
Initiate the kinase reaction by adding 2 µL of a solution containing the PAKtide substrate and ATP.
-
Incubate the reaction at 37°C for 30-60 minutes.[6]
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Cell Migration and Invasion Assay (Transwell Assay)
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).[7][8]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cell culture medium (with and without serum)
-
Test compound
-
Fixing and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
For invasion assays: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Transwell insert membrane with the Matrigel solution and incubate at 37°C to allow for gelation.[7]
-
Culture cells to sub-confluency and then starve them in serum-free medium for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the test compound at various concentrations.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.
-
Compare the migration/invasion of compound-treated cells to the vehicle control to determine the inhibitory effect.
References
- 1. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 - Wikipedia [en.wikipedia.org]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Natural Compound Shikonin Is a Novel PAK1 Inhibitor and Enhances Efficacy of Chemotherapy against Pancreatic Cancer Cells | MDPI [mdpi.com]
- 7. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Safety Operating Guide
Safeguarding Research: Protocol for the Disposal of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. Adherence to these procedures is critical to ensure the safety of laboratory staff, prevent environmental contamination, and maintain regulatory compliance. This protocol is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, data from structurally similar compounds indicate the following potential hazards:
-
Harmful if swallowed [1]
Therefore, the following Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect for integrity before use and dispose of contaminated gloves. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. |
| Skin and Body Protection | A laboratory coat is mandatory. Ensure no skin is exposed. |
| Respiratory Protection | If handling as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator should be used. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, in a designated, compatible, and leak-proof primary container.
-
The container must be kept securely closed except when actively adding waste.
-
-
Labeling:
-
Clearly label the primary waste container with "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and the approximate quantity.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Utilize a secondary containment bin to prevent spills.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the final disposal of the waste at an approved waste disposal plant[2].
-
III. Emergency Procedures
In the event of accidental exposure or spill, follow these procedures immediately:
| Exposure Type | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical advice.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For large spills, contact your institution's EHS department immediately. Do not let the product enter drains[1]. |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Disclaimer: This document provides guidance based on available safety data for similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all applicable local, state, and federal regulations.
References
Essential Safety and Operational Guide for 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
This guide provides crucial safety and logistical information for handling 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 90434-92-7 | C8H12N4O | 180.21 g/mol |
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[2][5] |
| Skin and Body | A laboratory coat should be worn at all times. Ensure that skin is not exposed.[5] |
| Respiratory | Use in a well-ventilated area. If handling as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.[1][2][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a copy of the relevant safety information, including this guide, readily accessible.
-
-
Handling:
-
Post-Handling:
Disposal Plan
Treat this compound and any contaminated materials as hazardous chemical waste.[5]
-
Waste Segregation:
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
All contaminated materials, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.[5]
-
-
Containerization:
-
Labeling and Storage:
-
Final Disposal:
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
